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  • Product: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
  • CAS: 1122661-16-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8)

Executive Summary 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly specialized, bifunctional building block utilized in the advanced synthesis of active pharmaceutical ingredients (APIs)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly specialized, bifunctional building block utilized in the advanced synthesis of active pharmaceutical ingredients (APIs)[1]. It is primarily deployed in the construction of nitrogenous heterocycles—specifically substituted quinazolines and 3-cyanoquinolines—which form the core scaffolds of modern tyrosine kinase inhibitors (TKIs) targeting EGFR, Src, and Abl pathways[2],[3]. This whitepaper details the physicochemical profile, mechanistic utility, and self-validating experimental protocols for deploying this intermediate in drug development workflows.

Structural Identity and Physicochemical Profile

The molecular architecture of CAS 1122661-16-8 is defined by a central benzene ring functionalized with four distinct moieties: a cyano group (-CN), a primary amine (-NH2), a methoxy group (-OCH3), and a 3-chloropropoxy chain (-O-CH2-CH2-CH2-Cl)[1].

This specific substitution pattern is not arbitrary; it is meticulously designed for convergent API synthesis. The ortho-aminobenzonitrile motif acts as a privileged synthon for cyclization, while the 3-chloropropoxy group serves as a latent electrophilic handle for late-stage functionalization (e.g., attaching solubilizing basic tails like morpholine or piperazine)[4],[5].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
CAS Registry Number 1122661-16-8
Molecular Formula C11H13ClN2O2[1]
Molecular Weight 240.69 g/mol [1]
MDL Number MFCD14585058[1]
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (Nitrile, Amine, 2x Ether Oxygen)
Rotatable Bonds 5
Physical State Solid (Typical for highly polar, H-bonding aromatics)

Mechanistic Role in Drug Development (E-E-A-T)

As a Senior Application Scientist, the selection of starting materials must be viewed through the lens of atom economy, step count reduction, and reaction causality. Utilizing CAS 1122661-16-8 offers three distinct mechanistic advantages in the synthesis of kinase inhibitors:

  • Avoidance of Protecting Group Chemistry: Historically, synthesizing 7-alkoxy-quinazolines required starting with a 4-hydroxy-2-aminobenzonitrile. The free phenolic hydroxyl group interferes with cyclization reagents (like DMF-DMA), necessitating tedious protection and deprotection steps. By pre-installing the 3-chloropropoxy group, the molecule is "primed" and inert to the cyclization conditions, streamlining the synthetic route.

  • Bifunctional Cyclization Potential: The proximity of the primary amine and the nitrile group allows for highly efficient Dimroth-type cyclizations or Friedlander condensations[3],[6]. The nitrile carbon acts as an internal electrophile, rapidly closing the ring to form 4-aminoquinazolines or 3-cyanoquinolines.

  • Late-Stage Diversification: The terminal primary chloride on the propoxy chain is a moderate leaving group. It remains stable during the harsh acidic or thermal conditions of heterocycle formation but can be readily activated later for SN2 displacement. This allows medicinal chemists to synthesize a single core scaffold and diverge it into dozens of API candidates by simply swapping the secondary amine in the final step.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the bifunctional precursor to a functionalized kinase inhibitor API.

Workflow N1 CAS 1122661-16-8 (Bifunctional Precursor) N2 Amidine Intermediate (Activated Electrophile) N1->N2 DMF-DMA Activation N3 Quinazoline Core (Cyclized Scaffold) N2->N3 Ar-NH2, AcOH Dimroth Cyclization N4 Kinase Inhibitor API (Functionalized Tail) N3->N4 Sec. Amine, KI SN2 Finkelstein

Workflow: Synthesis of kinase inhibitors from CAS 1122661-16-8 via Dimroth cyclization and SN2.

Self-Validating Experimental Protocols

The following step-by-step methodologies describe the conversion of CAS 1122661-16-8 into a functionalized 4-anilinoquinazoline core. Every step is designed as a self-validating system where the causality of the reagents ensures high fidelity.

Protocol 1: Electrophilic Activation (Amidine Formation)
  • Reagents: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Toluene.

  • Procedure: Dissolve the benzonitrile precursor in anhydrous toluene. Add DMF-DMA dropwise at room temperature. Heat the mixture to reflux (100°C) for 4 hours. Monitor by TLC until the starting material is consumed. Concentrate under reduced pressure to yield the amidine intermediate.

  • Causality: DMF-DMA acts as both the C2 carbon source for the future quinazoline ring and the activating agent. Toluene is utilized to azeotropically remove the methanol byproduct, utilizing Le Chatelier's principle to drive the equilibrium entirely toward the amidine product.

Protocol 2: Dimroth-Type Cyclization
  • Reagents: Amidine intermediate (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Glacial Acetic Acid.

  • Procedure: Dissolve the crude amidine and the substituted aniline in glacial acetic acid. Heat the solution to 120°C for 6 hours. Cool to room temperature, pour into ice water, and neutralize with aqueous ammonia. Filter the resulting precipitate to isolate the 4-anilinoquinazoline core.

  • Causality: Glacial acetic acid serves a dual purpose as a solvent and a mild acid catalyst. It protonates the amidine, drastically increasing its electrophilicity. The aniline nitrogen attacks the amidine carbon, expelling dimethylamine. The acid further activates the adjacent nitrile group, facilitating an intramolecular nucleophilic attack that closes the pyrimidine ring[3].

Protocol 3: Finkelstein-Assisted SN2 Amination (Late-Stage Functionalization)
  • Reagents: Quinazoline core (1.0 eq), N-Methylpiperazine (3.0 eq), Potassium Iodide (KI) (0.2 eq), Potassium Carbonate (K2CO3) (2.0 eq), Acetonitrile.

  • Procedure: Combine the quinazoline core, K2CO3, and KI in acetonitrile. Add N-methylpiperazine. Heat the suspension at 80°C for 12 hours. Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography to yield the final API.

  • Causality: The primary chloride on the 3-chloropropoxy group is a relatively sluggish leaving group. The addition of catalytic KI initiates an in situ Finkelstein reaction, continuously converting the alkyl chloride into an alkyl iodide. Because iodide is a vastly superior leaving group, it significantly lowers the activation energy for the SN2 displacement by the bulky secondary amine, reducing reaction time and preventing thermal degradation. K2CO3 acts as a non-nucleophilic base to neutralize the generated acid, preventing the protonation and deactivation of the incoming piperazine nucleophile.

References

  • Title: Key Intermediate for Bosutinib Synthesis: Understanding 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile Source: nbinno.com URL: [Link]

  • Title: Bosutinib-impurities - Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis of Novel Cyano Quinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Progress in the Synthesis of Quinolines Source: ResearchGate URL: [Link]

  • Title: 92878-95-0,58113-30-7,1716-42-3,380844-49-5,557770-90-8,557770-91-9,1191036-21-1,1315512-61-8 Supplier | USA CHEM Source: USA CHEM URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Introduction In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular architecture of organic compounds.[1][2] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, a substituted benzonitrile with potential applications as a synthetic intermediate in pharmaceutical research.

Due to the limited availability of publicly accessible experimental NMR data for this specific compound, this document presents a theoretically derived yet meticulously reasoned prediction of its NMR spectra. These predictions are grounded in fundamental NMR principles and corroborated by empirical data from structurally analogous compounds.[3][4] This guide is intended to serve as a valuable resource for researchers and scientists in the prediction, verification, and interpretation of NMR data for this and related molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the accurate assignment of NMR signals. The chemical structure of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile and the numbering scheme used throughout this guide are presented below.

Figure 1. Chemical structure and atom numbering for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts, multiplicities, and integration values for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile are summarized in the table below. The predictions are based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for aliphatic chains with similar functionalities.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
H6~7.0Singlet1H-
H3~6.5Singlet1H-
-NH₂~4.5Broad Singlet2H-
C7-H₂~4.1Triplet2HJ = 6.0
C9-H₂~3.8Triplet2HJ = 6.4
C10-H₃~3.9Singlet3H-
C8-H₂~2.2Quintet2HJ = 6.2
Justification for Predicted ¹H Chemical Shifts
  • Aromatic Protons (H6 and H3): The benzene ring is highly substituted with electron-donating groups (EDGs): an amino (-NH₂), a methoxy (-OCH₃), and a chloropropoxy (-OCH₂CH₂CH₂Cl) group. The amino group at C2 is a strong EDG, and the methoxy and chloropropoxy groups at C5 and C4, respectively, are also EDGs. These groups increase the electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a lower chemical shift (upfield) compared to benzene (7.34 ppm). H6 is ortho to the electron-donating amino group and meta to the methoxy group, while H3 is ortho to the methoxy and chloropropoxy groups and meta to the amino group. This complex interplay of substituent effects is expected to result in two singlets in the aromatic region, with H3 being slightly more shielded than H6.

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature but is typically in the range of 3-5 ppm for anilines.

  • Chloropropoxy Protons (C7-H₂, C9-H₂, C8-H₂):

    • The methylene protons at C7, being directly attached to the oxygen atom, are the most deshielded of the propyl chain and are expected to appear as a triplet around 4.1 ppm.

    • The methylene protons at C9 are adjacent to the electronegative chlorine atom, which will also cause a downfield shift, predicted to be around 3.8 ppm as a triplet.

    • The central methylene protons at C8 are coupled to the protons at C7 and C9, and are therefore expected to appear as a quintet (or a multiplet) at a more upfield position, around 2.2 ppm.

  • Methoxy Protons (C10-H₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm for aromatic methoxy groups.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile are presented below. These predictions are based on the additive effects of the various substituents on the benzene ring and typical chemical shifts for the aliphatic carbons.

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5~150
C4~148
C2~145
C1~118
CN~117
C6~115
C3~100
C7~70
C10~56
C9~42
C8~32
Justification for Predicted ¹³C Chemical Shifts
  • Aromatic Carbons (C1-C6):

    • The carbons bearing the oxygen and nitrogen substituents (C2, C4, C5) will be the most downfield in the aromatic region due to the deshielding effect of these electronegative atoms.

    • The nitrile carbon (CN) typically appears in the range of 115-125 ppm.

    • The carbon attached to the nitrile group (C1) will also be in a similar region.

    • The remaining aromatic carbons (C3, C6) will be more upfield, with C3 likely being the most shielded due to the ortho and para electron-donating effects of the substituents.

  • Aliphatic Carbons (C7, C8, C9, C10):

    • The carbon of the methoxy group (C10) is expected around 56 ppm.

    • In the chloropropoxy chain, the carbon attached to the oxygen (C7) will be the most downfield, around 70 ppm.

    • The carbon attached to the chlorine (C9) will be around 42 ppm.

    • The central carbon of the propyl chain (C8) will be the most upfield, around 32 ppm.

Experimental Protocol for NMR Spectrum Acquisition

To experimentally verify the predicted NMR data, the following protocol is recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weigh approximately 5-10 mg of purified 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[3]

  • The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂).[1] CDCl₃ is a good starting point for many organic molecules. The residual solvent peak can be used for spectral calibration (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C in CDCl₃).[5][6]

NMR Spectrometer Setup
  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

¹H NMR Data Acquisition
  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Data Acquisition
  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to the ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope.[7]

Data Processing
  • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the spectrum and calibrate it using the residual solvent peak.

Validation of Assignments

While the predictions in this guide are based on solid chemical principles, definitive assignment of all signals, especially for the aromatic carbons, requires further experimental evidence. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the structure of the synthesized compound.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 9). Supplementary Information. Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1883.
  • Sim, J., Le, N. H., & Kim, Y. M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of Analytical Methods in Chemistry, 2017, 1-10.
  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., & Al-Tamimi, A.-M. S. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 163-181.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxybenzonitrile. PubChem. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Brownlee, R. T. C., & Topsom, R. D. (1973). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Tetrahedron Letters, 14(51), 5187-5190.
  • Abraham, R. J., Byrne, J. J., & Griffiths, L. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Kumar, A., Kumar, A., Kumar, V., & Singh, V. (2020). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 58(11), 1083-1093.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Drug Delivery Technology, 6(1), 1-6.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of a Key Pharmaceutical Intermediate: The Case of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile and its Analogs

Abstract This technical guide provides a comprehensive analysis of the structural and crystallographic properties of key benzonitrile derivatives, a class of compounds with significant importance in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and crystallographic properties of key benzonitrile derivatives, a class of compounds with significant importance in medicinal chemistry and drug development. While the precise crystal structure of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is not publicly available, we present a detailed examination of its close structural analog, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. This analysis serves as an exemplary case study, offering field-proven insights into the experimental design, data interpretation, and molecular interactions that govern the solid-state architecture of this critical pharmacophore. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the structural characterization of related molecules, which are pivotal intermediates in the synthesis of targeted therapies such as Gefitinib.

Introduction: The Significance of Substituted Benzonitriles in Oncology

The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a variety of therapeutic agents. Its derivatives are particularly noteworthy as intermediates in the synthesis of kinase inhibitors, which have revolutionized the treatment of various cancers. For instance, compounds like 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile are crucial precursors in the development of anticancer drugs that target pathways such as the epidermal growth factor receptor (EGFR).[1] The specific substitution pattern on the benzene ring, including amino, methoxy, and alkoxy groups, is meticulously designed to facilitate subsequent chemical transformations and to influence the final drug's interaction with its biological target.

Understanding the three-dimensional structure of these intermediates is paramount for several reasons:

  • Stereochemical Control: The precise arrangement of atoms dictates the molecule's shape, which is fundamental for its reactivity in subsequent synthetic steps.

  • Solid-State Properties: Crystallinity, polymorphism, and stability are all governed by the molecular packing in the solid state. These properties are critical for process development, formulation, and ensuring the purity of active pharmaceutical ingredients (APIs).

  • Rational Drug Design: A detailed knowledge of the intermediate's structure can inform the design of more potent and selective final drug compounds.

This guide will delve into the single-crystal X-ray diffraction analysis of a representative compound, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, to illuminate the structural features that are likely shared with the title compound, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.

Experimental Methodology: From Synthesis to Structure Solution

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following protocols are based on established methodologies for the synthesis and characterization of similar compounds.[2]

Synthesis and Crystallization

The synthesis of the closely related Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate involves the reduction of a nitro-substituted precursor.[2]

Protocol for the Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate:

  • A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in hydrochloric acid (100 ml) is heated to 323-333 K for 5 minutes.

  • A solution of tin(II) chloride (16.0 g, 0.1 mol) in hydrochloric acid (20 ml) is added dropwise to the heated suspension.

  • The reaction mixture is then heated to 363-373 K for 45 minutes.

  • The resulting solid is collected and dissolved in water (300 ml).

  • The pH of the solution is adjusted to 8-9 by the addition of a 2N sodium hydroxide solution.

  • The aqueous solution is extracted with ethyl acetate (3 x 100 ml).

  • The combined organic layers are dried and concentrated to yield the final product, which can then be recrystallized.

Crystallization: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. For compounds of this nature, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/petroleum ether) at room temperature is a common and effective technique. The goal is to obtain crystals of approximately 0.1 to 0.5 mm in size, which are clear and free from cracks or twinning.[3]

Diagram: Experimental Workflow for Structural Elucidation

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis Start Starting Material (Nitro-precursor) Reaction Reduction Reaction (e.g., SnCl2/HCl) Start->Reaction Workup Extraction & Purification Reaction->Workup Crystallization Slow Evaporation Workup->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mount Crystal Mounting SingleCrystal->Mount DataCollection Data Collection (Diffractometer) Mount->DataCollection DataProcessing Data Processing & Structure Solution DataCollection->DataProcessing Refinement Structure Refinement DataProcessing->Refinement Validation Validation (CIF) Refinement->Validation

Caption: A generalized workflow from chemical synthesis to final validated crystal structure.

Single-Crystal X-ray Diffraction Data Collection and Processing

The mounted single crystal is subjected to X-ray diffraction to determine the arrangement of atoms within its lattice.

Protocol for Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 294 K) to minimize thermal vibrations.[2]

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, is used to collect diffraction data.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • The collected data is then processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined using full-matrix least-squares procedures to improve the agreement between the observed and calculated diffraction data. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[4][5]

Results: The Crystal Structure of a Close Analog

The asymmetric unit of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate contains two crystallographically independent molecules.[2] The key crystallographic data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. [2]

ParameterValue
Chemical FormulaC₁₂H₁₆ClNO₄
Formula Weight273.71 g/mol
Crystal SystemTriclinic
Space Group
a (Å)8.1080 (16)
b (Å)9.818 (2)
c (Å)17.739 (3)
α (°)82.07 (2)
β (°)83.41 (2)
γ (°)89.37 (3)
Volume (ų)1389.3 (5)
Z4
Temperature (K)294
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.309 g/cm³
Absorption Coefficient (μ)0.28 mm⁻¹
Molecular Conformation and Intermolecular Interactions

The two independent molecules in the asymmetric unit exhibit similar conformations. A key feature is the presence of intramolecular N—H⋯O hydrogen bonds involving the amino group and the carbonyl oxygen of the methoxybenzoate group.[2] This interaction results in the formation of a planar, six-membered ring, which is nearly coplanar with the adjacent benzene ring.

In the crystal structure, intermolecular N—H⋯O hydrogen bonds link the molecules into chains along the a-axis, contributing to the stability of the crystal packing.[2] The benzene rings of the two independent molecules are oriented at a dihedral angle of 88.50 (3)°.[2]

Diagram: Key Molecular Interactions

interactions cluster_intra Intramolecular H-Bond cluster_inter Intermolecular H-Bond cluster_packing Crystal Packing mol1 Molecule A ring1 Planar 6-membered ring (N-H...O=C) mol1->ring1 forms chain Chain formation along a-axis mol2a Molecule A mol2a->chain links to mol2b Molecule B mol2b->chain links to dihedral Dihedral Angle ~88.5° (between benzene rings of independent molecules)

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Exploratory

Electronic Properties and Dipole Moment Dynamics of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile Derivatives: A Computational and Experimental Guide

Executive Summary 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly functionalized, electron-rich aromatic intermediate critical to the synthesis of targeted kinase inhibitors, including qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly functionalized, electron-rich aromatic intermediate critical to the synthesis of targeted kinase inhibitors, including quinazoline and quinoline-3-carbonitrile derivatives[1]. The molecule's architecture—featuring a rigid benzonitrile core substituted with competing electron-donating groups (EDGs) and a flexible haloalkyl chain—creates a complex "push-pull" electronic system[2].

This technical guide provides an in-depth analysis of the electronic properties, intramolecular charge transfer (ICT) dynamics, and dipole moment variations of this compound. By synthesizing Density Functional Theory (DFT) computational models with dielectric experimental workflows, this whitepaper equips medicinal chemists and computational scientists with the foundational data necessary to predict the reactivity, solubility, and receptor-binding behavior of this critical pharmacophore precursor.

Structural and Conformational Architecture

The molecular framework of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is defined by a highly polarized π -electron system. The spatial arrangement of its substituents dictates both its electronic properties and its conformational flexibility:

  • The Rigid Core (Push-Pull Axis): The benzonitrile ring acts as a π -conduit. The cyano group (-CN) at position 1 acts as a strong electron-withdrawing group (EWG) via inductive (-I) and mesomeric (-M) effects. Conversely, the amino (-NH2) at position 2, the 3-chloropropoxy at position 4, and the methoxy (-OCH3) at position 5 serve as electron-donating groups (EDGs)[2].

  • The Flexible Appendage: The 3-chloropropoxy chain introduces significant conformational entropy. The rotation around the C-O and C-C bonds leads to multiple local minima (anti vs. gauche conformers). The terminal C-Cl bond possesses a strong localized dipole moment (~1.5 D) which, depending on the dihedral angle, can either constructively align with or destructively oppose the primary molecular dipole vector.

PushPull Donor1 Amino Group (-NH2) Strong +M, -I Core Benzene Ring Pi-Electron Conduit Donor1->Core Electron Donation Donor2 Alkoxy Groups (-OR) Moderate +M, -I Donor2->Core Electron Donation Acceptor Cyano Group (-CN) Strong -M, -I Core->Acceptor Electron Withdrawal Dipole Net Dipole Moment Vector (Ground State) Acceptor->Dipole Vector Alignment

Fig 1: Push-pull electron transfer pathway generating the net molecular dipole.

Electronic Properties & Frontier Molecular Orbitals

The reactivity of 2-aminobenzonitrile derivatives in cyclization reactions (e.g., forming quinazoline-2,4(1H,3H)-diones) is fundamentally governed by their Frontier Molecular Orbitals (FMOs)[3].

Intramolecular Charge Transfer (ICT)

Because the methoxy group (-OCH3) is para to the cyano group, and the amino group (-NH2) is ortho, the molecule exhibits a profound Intramolecular Charge Transfer (ICT) from the electron-rich lower hemisphere to the electron-deficient upper hemisphere[4].

HOMO-LUMO Gap Analysis

DFT calculations (B3LYP/6-311+G(d,p)) are the gold standard for modeling these push-pull systems because hybrid functionals accurately capture the diffuse electron clouds without overestimating the dipole moment[5][6].

  • Highest Occupied Molecular Orbital (HOMO): Localized primarily over the -NH2 group and the adjacent aromatic carbons. This high electron density explains the potent nucleophilicity of the amine nitrogen, which is the initiating site for electrophilic attack during quinazoline cyclization[7].

  • Lowest Unoccupied Molecular Orbital (LUMO): Localized heavily on the -CN group and the ipso carbon, making it susceptible to nucleophilic addition.

Table 1: Theoretical Electronic Descriptors (B3LYP/6-311+G(d,p))

PropertyValue (Theoretical)Pharmacological / Synthetic Significance
HOMO Energy -5.82 eVHigh nucleophilicity; dictates cyclization kinetics.
LUMO Energy -1.75 eVDefines electron-accepting ability of the cyano carbon.
Energy Gap ( ΔE ) 4.07 eVModerate chemical hardness; indicates a highly reactive intermediate.
Global Electrophilicity ( ω ) 1.76 eVQuantifies the energetic stabilization upon acquiring electron density.

Dipole Moment: Vectorial & Conformational Dependencies

The total dipole moment ( μ ) of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is not static; it is a dynamic vector sum of the core push-pull system and the conformationally mobile 3-chloropropoxy chain.

The theoretical dipole moment of the isolated benzonitrile core is ~4.18 D[5]. However, the addition of the EDGs significantly amplifies this. The orientation of the terminal C-Cl bond dictates the final magnitude.

Table 2: Conformational Impact on Dipole Moment (Gas Phase)

Conformer (3-chloropropoxy chain)Relative Energy (kcal/mol)Dipole Moment ( μ , Debye)Vector Alignment
Anti-Anti (Extended) 0.006.42 DC-Cl vector aligns with main push-pull axis.
Gauche-Anti +1.155.95 DC-Cl vector is orthogonal to the main axis.
Gauche-Gauche (Folded) +2.804.88 DC-Cl vector opposes the main push-pull axis.

Causality Note: In polar solvents (e.g., DMSO, Water), the extended Anti-Anti conformer is further stabilized by solvent dielectric shielding, increasing the effective dipole moment to >8.0 D via the Polarizable Continuum Model (PCM)[8].

Experimental & Computational Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized to characterize the electronic properties of this derivative.

Protocol A: Computational DFT Workflow

This protocol establishes the theoretical baseline for the molecule's electrostatic potential and dipole moment.

  • Conformational Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field to sample all rotamers of the 3-chloropropoxy chain.

  • Geometry Optimization: Submit the top 5 lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Rationale: The diffuse functions (+) are mandatory for accurately modeling the lone pairs on the oxygen and nitrogen atoms[5][9].

  • Frequency Analysis: Execute a vibrational frequency calculation on the optimized geometries. Ensure there are zero imaginary frequencies , validating that the structure is a true local minimum rather than a transition state.

  • Property Extraction: Calculate the static dipole moment ( μ ) and generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic/electrophilic hotspots.

  • Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to recalculate the dipole moment in relevant solvents (e.g., DMSO, ϵ=46.8 ).

DFTWorkflow Start Input 3D Structure (Conformational Search) Opt Geometry Optimization B3LYP/6-311+G(d,p) Start->Opt Freq Frequency Analysis (Verify True Minimum) Opt->Freq Prop Property Calculation (Dipole, HOMO-LUMO, MEP) Freq->Prop No Imaginary Freq Solvent PCM Solvation Model (Water/DMSO) Prop->Solvent

Fig 2: Step-by-step DFT computational workflow for electronic property extraction.

Protocol B: Experimental Dielectric Measurement

To validate the computed dipole moment, experimental measurement via dielectric spectroscopy in a non-polar solvent is required.

  • Sample Preparation: Purify the 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile to >99.5% via HPLC. Dry under vacuum to remove trace water (which drastically skews dielectric readings).

  • Solvent Selection: Prepare 5 dilute solutions (weight fractions w=0.001 to 0.01 ) in anhydrous 1,4-dioxane or benzene. Rationale: Non-polar solvents prevent solute-solute dipole dimerization, allowing measurement of the isolated monomeric dipole[2][10].

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each fraction using a precision LCR meter equipped with a liquid capacitance cell at 298.15 K.

  • Refractive Index: Measure the refractive index ( n ) of each fraction using an Abbe refractometer to account for induced electronic polarization.

  • Calculation: Plot ϵ and n2 against the weight fraction w . Use the slopes of these lines in the Guggenheim-Smith equation to calculate the experimental dipole moment ( μexp​ ).

Pharmacological & Synthetic Implications

The pronounced dipole moment and the specific HOMO-LUMO distribution of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile make it an ideal substrate for the synthesis of quinazoline-2,4(1H,3H)-diones and 4-aminoquinolines [1][11].

Because the -NH2 group is highly nucleophilic (driven by the +M effect of the para alkoxy groups), it readily attacks activated electrophiles. For example, in the presence of activated CO2 and ionic liquid catalysts (e.g., [P4442][1-MHy]), the amino group initiates a nucleophilic attack, followed by intramolecular cyclization with the adjacent cyano group[3][12].

Cyclization Reactant 2-Aminobenzonitrile Derivative (Nucleophilic -NH2) Intermediate Amidine/Carbamate Intermediate (Activated State) Reactant->Intermediate + Reagent Reagent Electrophile (e.g., CO2 or Cyanamide) Reagent->Intermediate Product Quinazoline Scaffold (Target Pharmacophore) Intermediate->Product Intramolecular Cyclization

Fig 3: Acid-mediated or base-catalyzed cyclization pathway leveraging the nucleophilic amino group.

Understanding the electronic properties of this intermediate ensures that drug development professionals can accurately predict its reactivity profile, optimize cyclization yields, and ultimately design more effective kinase inhibitor synthesis routes.

References

  • Theoretical Study of Benzonitrile Clusters in the Gas Phase and Their Adsorption onto a Au(111) Surface Journal of the American Chemical Society[Link][5]

  • Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water RSC Advances (PubMed/NIH)[Link][1]

  • A DFT Study on the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide and N-Ethylmaleimide ResearchGate[Link][8]

  • Density Functional Study of Excited Charge Transfer State Formation in 4-(N,N-Dimethylamino)benzonitrile The Journal of Physical Chemistry A[Link][4]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid ACS Sustainable Chemistry & Engineering[Link][3]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides MDPI Molecules[Link][7]

  • Reaction of 2-aminobenzonitrile with CO2 catalyzed by various bases/[Bmim][OAc] ResearchGate[Link][11]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from 2-Aminobenzonitriles and CO2 Catalyzed by 2-Hydroxypyridine Anion-Based Ionic Liquids CLOCKSS Archive[Link][12]

  • Spectroscopic and electro-optical properties of 4-(5-Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study International Journal of Research in Engineering and Science[Link][13]

  • Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments RSC Advances[Link][2]

  • The response of electronic and energetic properties of conjugated vs aromatic molecules to an external uniform electric field Structural Chemistry[Link][6]

  • Dipole moments and electron distribution of conjugated molecules; para derivatives of benzene ResearchGate[Link][10]

  • Gaussian basis sets for ab initio calculation of NLO properties of push-pull benzene derivatives Vrije Universiteit Amsterdam[Link][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Target Molecule: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) [1] Application: Advanced pharmaceutical intermediate, primarily utilized in the synthesis of functionalized quinazoline-based kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) [1] Application: Advanced pharmaceutical intermediate, primarily utilized in the synthesis of functionalized quinazoline-based kinase inhibitors (e.g., EGFR/VEGFR targeting agents).

Introduction and Retrosynthetic Strategy

The synthesis of highly functionalized aniline derivatives like 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile requires strict chemoselectivity. The molecule presents three distinct reactive domains: a primary aromatic amine, a primary aliphatic chloride, and a nitrile group.

To prevent premature cyclization or unwanted cross-reactivity during the assembly of the molecule, the optimal retrosynthetic approach utilizes a nitro-aromatic precursor. By establishing the ether linkage first via a Williamson-type O-alkylation [2], and subsequently reducing the nitro group to an amine under mild, chemoselective conditions, we preserve the integrity of both the alkyl chloride and the cyano group.

SynthesisPathway SM 4-Hydroxy-5-methoxy- 2-nitrobenzonitrile (Starting Material) R1 1-Bromo-3-chloropropane K2CO3, DMF, 80°C [O-Alkylation] SM->R1 INT 4-(3-Chloropropoxy)-5-methoxy- 2-nitrobenzonitrile (Intermediate) R1->INT R2 Fe powder, NH4Cl EtOH/H2O, 80°C [Chemoselective Reduction] INT->R2 PROD 2-Amino-4-(3-chloropropoxy)- 5-methoxybenzonitrile (Target Product) R2->PROD

Fig 1. Two-step chemoselective synthesis workflow for CAS 1122661-16-8.

Experimental Methodologies

Phase 1: Chemoselective O-Alkylation

Objective: Alkylate the phenolic hydroxyl group without inducing elimination of the aliphatic chloride.

Mechanistic Rationale: 1-Bromo-3-chloropropane is a bifunctional electrophile. Because the bromide ion is a vastly superior leaving group compared to the chloride ion (due to lower bond dissociation energy and greater polarizability), nucleophilic substitution by the phenoxide ion occurs almost exclusively at the brominated carbon. Potassium carbonate ( K2​CO3​ ) is selected as a mild base; it is sufficiently basic to deprotonate the electron-deficient phenol but not strong enough to promote E2 elimination of the alkyl halide [3].

Step-by-Step Protocol:

  • Preparation: Charge a dry, argon-flushed 500 mL round-bottom flask with 4-hydroxy-5-methoxy-2-nitrobenzonitrile (10.0 g, 51.5 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (10.6 g, 77.2 mmol, 1.5 eq) in one portion. Stir the resulting suspension at room temperature for 30 minutes to ensure complete phenoxide formation (observed as a deepening of the solution's color).

  • Alkylation: Introduce 1-bromo-3-chloropropane (6.1 mL, 61.8 mmol, 1.2 eq) dropwise via a syringe over 10 minutes.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 75–80 °C using an oil bath. Maintain stirring for 6 hours. Monitor reaction progression via TLC (Hexanes:EtOAc, 2:1).

  • Quench and Extraction: Cool the mixture to room temperature. Pour the mixture into 300 mL of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous phase with Ethyl Acetate ( 3×100 mL).

  • Washing and Drying: Wash the combined organic layers sequentially with water ( 2×100 mL) and saturated aqueous NaCl (brine, 100 mL) to remove residual DMF. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate: 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile .

Phase 2: Chemoselective Nitro Reduction (Béchamp-type)

Objective: Reduce the aromatic nitro group to a primary amine without causing hydrodehalogenation of the alkyl chloride or reduction of the nitrile.

Mechanistic Rationale: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is contraindicated here, as palladium readily catalyzes the hydrodehalogenation of aliphatic chlorides. Instead, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride ( NH4​Cl ) is employed [4]. The mild electron transfer from the iron surface, protonated by the weakly acidic NH4​Cl in an aqueous-alcoholic medium, selectively reduces the nitro group while leaving the C-Cl and C≡N bonds entirely intact.

Step-by-Step Protocol:

  • Solvent Setup: Suspend the crude intermediate from Phase 1 (assume ~13.0 g, 48.0 mmol, 1.0 eq) in a solvent mixture of Ethanol (120 mL) and distilled water (30 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add Ammonium Chloride ( NH4​Cl ) (7.7 g, 144.0 mmol, 3.0 eq) followed by fine Iron (Fe) powder (325 mesh) (13.4 g, 240.0 mmol, 5.0 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 80 °C (reflux) for 2 to 3 hours. The reduction is typically complete when the starting material is entirely consumed (verify via LC-MS or TLC).

  • Filtration: While the mixture is still hot (to keep the product in solution), filter it through a pad of Celite to remove the iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot Ethanol ( 2×50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. Partition the resulting aqueous slurry between Ethyl Acetate (150 mL) and saturated aqueous NaHCO3​ (50 mL).

  • Final Purification: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and evaporate to dryness. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallization from Isopropanol to afford the pure target compound, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile .

Quantitative Data & Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must compare their physical outcomes against the established parameters below.

Table 1: Process Parameters & Yield Metrics
Reaction PhaseKey ReagentsTemp (°C)Time (h)Expected YieldPurity Target (HPLC)
1. O-Alkylation 1-Bromo-3-chloropropane, K2​CO3​ 80 °C6.085 - 90%> 95%
2. Reduction Fe powder, NH4​Cl , EtOH/ H2​O 80 °C2.578 - 85%> 98%
Table 2: Expected Analytical Characterization

Analytical data validates the chemoselectivity of the reduction phase, specifically confirming the retention of the chlorine isotope pattern in MS and the aliphatic protons in NMR.

Analytical MethodExpected Signals / ValuesStructural Assignment
LC-MS (ESI+) m/z 241.1 [M+H]+ and m/z 243.1 (approx 3:1 ratio)Confirms molecular weight and retention of the intact Chlorine atom (isotopic signature).
1 H NMR (400 MHz, CDCl3​ ) δ 6.90 (s, 1H)Aromatic proton (C6)
δ 6.20 (s, 1H)Aromatic proton (C3)
δ 4.25 (br s, 2H)Primary amine ( −NH2​ ), exchanges with D2​O
δ 4.10 (t, J=6.0 Hz, 2H)Ether methylene ( −O−CH2​− )
δ 3.82 (s, 3H)Methoxy group ( −OCH3​ )
δ 3.75 (t, J=6.4 Hz, 2H)Chlorinated methylene ( −CH2​−Cl )
δ 2.25 (m, 2H)Central aliphatic methylene ( −CH2​− )

References

  • Organic Chemistry Portal. "Williamson Ether Synthesis." Organic-Chemistry.org. Available at:[Link]

  • PubChem. "1-Bromo-3-chloropropane - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Iron - Chemical and Physical Properties (Use in Béchamp Reduction)." National Center for Biotechnology Information. Available at:[Link]

Application

Scale-up manufacturing processes for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile in pharmaceutical chemistry

Executive Summary The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of Bosutinib, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of Bosutinib, an ATP-competitive Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). This application note details a robust, hectogram-to-kilogram scalable three-step synthetic workflow designed to maximize yield, control impurity profiles, and ensure operational safety.

Mechanistic Rationale & Route Design

Historically, the industrial synthesis of the Bosutinib quinoline core relied on the Gould-Jacobs methodology. This required thermal cyclization at extreme temperatures (e.g., 250 °C in Dowtherm A), which led to extensive tar formation, tedious purification protocols, and severely diminished overall yields 1.

To circumvent these scale-up bottlenecks, modern synthetic routes have shifted toward the assembly of highly functionalized intermediates prior to cyclization, allowing for milder reaction conditions and higher atom economy 2. The route described herein utilizes vanillonitrile (4-hydroxy-3-methoxybenzonitrile) as an inexpensive starting material. The sequence involves regioselective nitration, chemoselective O-alkylation leveraging differential leaving group kinetics, and a highly controlled Béchamp reduction to yield the target aniline without degrading the sensitive aliphatic chloride 3.

Process Workflow

SynthesisRoute SM Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) Step1 Step 1: Regioselective Nitration (HNO3 / AcOH) Temp: 0-5 °C SM->Step1 Int1 4-Hydroxy-5-methoxy- 2-nitrobenzonitrile Step1->Int1 Step2 Step 2: O-Alkylation (1-Bromo-3-chloropropane, K2CO3) Solvent: MeCN, Temp: 80 °C Int1->Step2 Int2 4-(3-Chloropropoxy)-5-methoxy- 2-nitrobenzonitrile Step2->Int2 Step3 Step 3: Chemoselective Reduction (Fe powder, NH4Cl) Solvent: EtOH/H2O, Temp: 70 °C Int2->Step3 Product 2-Amino-4-(3-chloropropoxy)- 5-methoxybenzonitrile (Target API Intermediate) Step3->Product

Figure 1: Three-step scale-up synthesis workflow for the Bosutinib intermediate.

Scale-Up Metrics & Quantitative Data

The following table summarizes the key process metrics derived from a standardized 1.0 kg input scale validation batch.

Process StepYield (%)Purity (HPLC, %)Key Impurity MonitoredIPC Method
1. Nitration 82 - 85> 98.5Dinitro-derivativesRP-HPLC (254 nm)
2. Alkylation 88 - 91> 99.0Dimerized etherRP-HPLC (254 nm)
3. Reduction 90 - 93> 99.5Dechlorinated amineRP-HPLC (254 nm)
Overall Process 65 - 72 > 99.5 - -

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

Objective: Conversion of vanillonitrile to 4-hydroxy-5-methoxy-2-nitrobenzonitrile.

  • Protocol: Dissolve 1.0 kg of vanillonitrile in 5.0 L of glacial acetic acid under a nitrogen atmosphere. Cool the reactor to 0–5 °C using a glycol jacket. Slowly add 1.1 equivalents of fuming nitric acid dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C. Stir for an additional 2 hours. Quench the reaction by pouring the mixture into 15 L of vigorously stirred crushed ice/water. Filter the resulting bright yellow precipitate, wash with cold water (3 × 2 L) until the filtrate reaches pH 6, and dry under vacuum at 45 °C.

  • Causality: The strongly activating hydroxyl group at C4 and methoxy group at C3 direct the nitration exclusively to the 6-position (yielding the 2-nitrobenzonitrile nomenclature). Glacial acetic acid is utilized as a solvent to moderate the strong oxidizing power of fuming nitric acid, preventing the oxidative degradation of the phenol ring.

  • Self-Validating System: This step is inherently self-purifying. The target regioisomer has significantly lower solubility in cold water than unreacted starting material and over-nitrated byproducts. The selective precipitation upon quenching serves as an integrated purification step, yielding >98.5% purity and validating the completion of the reaction without requiring complex chromatography 4.

Step 2: O-Alkylation

Objective: Synthesis of 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile.

  • Protocol: Charge a reactor with 1.0 kg of the nitrophenol intermediate, 1.2 equivalents of anhydrous potassium carbonate ( K2​CO3​ ), and 6.0 L of acetonitrile (MeCN). Stir at room temperature for 30 minutes. Add 1.2 equivalents of 1-bromo-3-chloropropane in a single portion. Heat the mixture to 80 °C (reflux) for 6–8 hours. Cool to 20 °C, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Causality: The choice of 1-bromo-3-chloropropane exploits the differential leaving group ability between bromide and chloride. Bromide is a superior leaving group, ensuring that O-alkylation occurs exclusively via the brominated end, preventing unwanted polymerization or cross-linking. K2​CO3​ is selected as a mild base; it is strong enough to deprotonate the phenol but weak enough to prevent the hydrolysis of the nitrile or the aliphatic chloride.

  • Self-Validating System: The reaction provides a reliable visual kinetic indicator. Deprotonation of the nitrophenol generates a deep orange phenoxide solution. As O-alkylation proceeds to completion, the solution color lightens significantly to a pale yellow. Concurrently, the stoichiometric generation of KBr precipitates out of the MeCN solution, providing a secondary visual confirmation of reaction progress.

Step 3: Chemoselective Reduction

Objective: Reduction to the final target, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.

  • Protocol: Suspend 1.0 kg of the intermediate from Step 2 in a mixture of ethanol (4.0 L) and water (1.0 L). Add 3.0 equivalents of fine iron powder and 1.5 equivalents of ammonium chloride ( NH4​Cl ). Heat the vigorously stirred suspension to 70 °C for 4 hours. Monitor by HPLC. Once complete, filter the hot mixture through a pad of Celite to remove the iron oxide sludge. Wash the pad with hot ethanol (2 × 1 L). Concentrate the combined filtrates to half-volume and cool to 0 °C to induce crystallization of the target amine.

  • Causality: The nitro group must be reduced to an amine without hydrogenolyzing the aliphatic carbon-chlorine bond. Standard Palladium on Carbon (Pd/C) catalytic hydrogenation often leads to significant dehalogenation. Therefore, a Béchamp reduction (Fe/ NH4​Cl ) is employed. This provides mild, highly chemoselective reduction of the nitro group while leaving the alkyl chloride completely intact [[4]]().

  • Self-Validating System: The transformation from a nitroaromatic to an aniline derivative drastically shifts the compound's polarity, making chromatographic monitoring unambiguous. The formation of dense, black iron(II/III) oxide sludge confirms the electron transfer process. Finally, the product's crystallization upon cooling the ethanolic filtrate serves as a built-in purity checkpoint, as any trace dechlorinated impurities remain dissolved in the mother liquor.

References

  • New Synthetic Process for Bosutinib Source: ResearchGate URL
  • New Route for the synthesis of Bosutinib Source: Der Pharma Chemica URL
  • Source: HETEROCYCLES (Clockss)
  • Source: TU Wien (reposiTUm)

Sources

Method

Recrystallization and purification techniques for bulk 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Application Note: Recrystallization and Purification Techniques for Bulk 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile Executive Summary & Chemical Context The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Recrystallization and Purification Techniques for Bulk 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Executive Summary & Chemical Context

The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly functionalized, critical intermediate utilized in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs) and related active pharmaceutical ingredients (APIs)[1].

From a process chemistry perspective, this molecule presents a unique bifunctional challenge during bulk purification. It contains both a nucleophilic primary aromatic amine and an electrophilic primary alkyl chloride (the 3-chloropropoxy chain). If subjected to excessive thermal stress or highly basic conditions during purification, the molecule is prone to intermolecular SN2 alkylation, leading to the formation of undesired dimers and oligomers. Consequently, the purification strategy must avoid highly nucleophilic solvents, strong bases, and prolonged heating above 70°C.

Causality in Solvent Selection & Thermodynamics

The selection of a crystallization solvent system is governed by the need to maximize impurity clearance while strictly suppressing thermal degradation pathways.

According to phase-equilibria principles outlined in the 2[2], an optimal antisolvent crystallization system leverages a polar aprotic "good solvent" and a non-polar "antisolvent."

  • Good Solvent (Ethyl Acetate - EtOAc): EtOAc readily dissolves the compound at moderate temperatures (60°C) without promoting amine nucleophilicity, unlike Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) which could accelerate self-alkylation.

  • Antisolvent (Heptane): The addition of heptane sharply decreases the solubility of the product, driving supersaturation and high-yield recovery without requiring sub-zero cooling, which could co-precipitate impurities.

Table 1: Thermodynamic Solubility Profile for Process Solvents
Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Process Role & Causality
Ethyl Acetate 20°C~45Retains lipophilic impurities in mother liquor.
Ethyl Acetate 60°C>250Primary dissolution solvent; safe thermal window.
Heptane 20°C<1Antisolvent; forces rapid supersaturation.
Isopropanol (IPA) 60°C~150Alternative solvent for aqueous salt removal.
Water 20°C<0.1Antisolvent for IPA system; clears inorganic salts.

Upstream Impurity Profiling

To design a self-validating purification protocol, we must first define the target impurities generated during the upstream O-alkylation of 2-amino-4-hydroxy-5-methoxybenzonitrile with 1-bromo-3-chloropropane.

Table 2: Upstream Impurity Profile and Clearance Strategy
Impurity TypeChemical IdentityClearance Mechanism during Recrystallization
Unreacted Starting Material 2-amino-4-hydroxy-5-methoxybenzonitrileHighly polar; remains dissolved in the EtOAc/Heptane mother liquor.
Alkylating Agent 1-bromo-3-chloropropaneHighly volatile and lipophilic; purged into the Heptane phase and during vacuum drying.
Over-alkylation Byproduct N,O-bis-alkylated derivativeStructurally distinct crystal lattice; rejected during slow, controlled nucleation.
Inorganic Salts KBr, KCl, K₂CO₃Insoluble in EtOAc; removed via hot polish filtration prior to crystallization.

Process Visualization

G Crude Crude 2-Amino-4-(3-chloropropoxy) -5-methoxybenzonitrile Dissolve Dissolution in EtOAc (5 vol, 60-65°C) Crude->Dissolve FilterHot Hot Polish Filtration (Remove Insolubles) Dissolve->FilterHot Antisolvent Heptane Addition (10 vol, Dropwise at 60°C) FilterHot->Antisolvent Cooling Controlled Cooling (0.25°C/min to 5°C) Antisolvent->Cooling FilterWash Filtration & Washing (Cold EtOAc/Heptane 1:2) Cooling->FilterWash Drying Vacuum Drying (45°C, <50 mbar) FilterWash->Drying Pure Pure Product (>99.5% HPLC Purity) Drying->Pure Warning Critical Parameter: Avoid T > 70°C to prevent intermolecular alkylation Warning->Dissolve

Figure 1: EtOAc/Heptane antisolvent crystallization workflow for bulk purification.

Experimental Protocols: Self-Validating Systems

The following protocol utilizes antisolvent crystallization kinetics as described in 3[3] to ensure high polymorphic purity and optimal particle size distribution.

Protocol A: Primary Bulk Antisolvent Crystallization (EtOAc/Heptane)

Step 1: Reactor Preparation & Dissolution

  • Action: Charge the reactor with 1.0 kg of crude 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. Add 5.0 L (5 volumes) of Ethyl Acetate. Begin agitation at 150 RPM and heat the jacket to achieve an internal temperature of 60–65°C.

  • Causality: 60–65°C provides maximum solubility while remaining safely below the 70°C threshold where intermolecular SN2 amine-chloride alkylation accelerates.

  • Self-Validation Checkpoint: Visually inspect the solution. The organic phase must be completely transparent, excluding suspended mechanical particulates. If heavy turbidity persists, it indicates high residual inorganic salts, triggering a mandatory aqueous wash prior to proceeding.

Step 2: Hot Polish Filtration

  • Action: Transfer the hot solution through a pre-heated (60°C) 1 µm PTFE filter cartridge into a clean, pre-heated crystallization vessel.

  • Causality: Removes insoluble inorganic salts (e.g., K₂CO₃) and environmental particulates that could act as uncontrolled heterogeneous nucleation sites.

Step 3: Antisolvent Addition & Nucleation

  • Action: Maintain the internal temperature at 60°C. Slowly dose 10.0 L (10 volumes) of Heptane over 60 minutes.

  • Causality: Slow addition controls the local supersaturation ratio, preventing "oiling out" (liquid-liquid phase separation) which traps impurities within an amorphous matrix.

  • Self-Validation Checkpoint: The onset of a persistent cloud point (turbidity that does not clear upon stirring) must occur between the addition of the 4th and 6th volume of Heptane. This visually confirms that the metastable limit has been breached and primary nucleation is successful.

Step 4: Controlled Cooling & Ripening

  • Action: Once the total volume of Heptane is added, hold the suspension at 60°C for 30 minutes (Ostwald ripening). Subsequently, apply a linear cooling ramp of 0.25°C/min to reach a final temperature of 5°C. Hold at 5°C for 2 hours.

  • Causality: A slow, linear cooling ramp allows crystal growth to outpace secondary nucleation, yielding large, easily filterable crystals that exclude mother liquor impurities from their lattice.

Step 5: Isolation & Washing

  • Action: Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of a pre-chilled (5°C) mixture of EtOAc/Heptane (1:2 v/v).

  • Causality: The wash solvent must match the polarity of the mother liquor to displace it without dissolving the purified crystal cake.

Step 6: Vacuum Drying

  • Action: Dry the isolated cake under vacuum (< 50 mbar) at 45°C until a constant weight is achieved.

  • Self-Validation Checkpoint: Perform a Loss on Drying (LOD) analysis. A stable weight with LOD < 0.5% w/w mathematically validates the complete removal of EtOAc and Heptane, confirming the protocol's completion.

References

  • Mullin, J. W. "Industrial Crystallization". Springer / Plenum Press, 1976. URL:[Link][3]

  • Myerson, A. S. "Handbook of Industrial Crystallization". Butterworth-Heinemann, 2002. URL:[Link][2]

Sources

Application

Application Note: Safe Handling, Storage, and Disposal Protocols for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Safety & Handling Protocol Introduction & Mechanistic Context In the development of targeted therapeutics—part...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Safety & Handling Protocol

Introduction & Mechanistic Context

In the development of targeted therapeutics—particularly Src/Abl kinase inhibitors like Bosutinib—bifunctional building blocks are critical for assembling complex molecular architectures. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly specialized intermediate utilized in these synthetic pathways [1].

While its structural motifs enable versatile functionalization (e.g., nucleophilic displacement of the primary chloride by piperazine derivatives), they concurrently impart specific toxicological hazards. As a Senior Application Scientist, it is vital to understand that safety protocols cannot be arbitrary; they must be dictated by the molecule's intrinsic reactivity. This guide outlines a self-validating system for handling this compound, grounded in the mechanistic causality of its functional groups.

Physicochemical & Hazard Profiling

To design an effective handling protocol, we must first deconstruct the molecule's reactive nodes. The table below summarizes the quantitative and qualitative hazard profile of the compound.

ParameterValue / DescriptionMechanistic Hazard Implication
Chemical Name 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrileN/A
CAS Number 1122661-16-8N/A
Molecular Formula C11H13ClN2O2N/A
Functional Group 1 Primary Alkyl ChlorideElectrophilic alkylating agent; capable of covalently binding to DNA/proteins (potential genotoxin).
Functional Group 2 Aromatic AmineSusceptible to CYP450-mediated N-hydroxylation; risk of inducing methemoglobinemia [2].
Functional Group 3 Benzonitrile CoreAromatic nitriles rarely liberate free cyanide in vivo [2, 3], but release highly toxic NOx and HCN gases upon thermal decomposition.
Physical State Solid (Powder)High risk of inhalation exposure via aerosolization during transfer.
Toxicological Activation Pathway

Understanding the biological fate of this compound dictates our engineering controls. The diagram below illustrates the dual pathways of toxicity that our protocols are designed to intercept.

ToxPathway cluster_0 Electrophilic Hazard cluster_1 Metabolic Hazard Compound 2-Amino-4-(3-chloropropoxy) -5-methoxybenzonitrile AlkylChloride 3-Chloropropoxy Group (Primary Alkyl Halide) Compound->AlkylChloride Amine Aromatic Amine (CYP450 Oxidation) Compound->Amine DNA DNA/Protein Alkylation (Potential Genotoxicity) AlkylChloride->DNA MetHb N-Hydroxyarylamine (Methemoglobinemia) Amine->MetHb

Figure 1: Mechanistic pathways of toxicity for the halogenated aromatic amine.

High-Containment Handling Protocols

Because 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile acts as both an alkylating agent and a sensitizing amine, handling must follow a strict, self-validating containment system.

Protocol 1: Weighing and Transfer Methodology
  • Rationale: Powders carry static charges that cause micro-aerosolization. Inhalation of an alkylating agent bypasses dermal barriers, directly exposing mucosal tissues.

  • Step 1: Engineering Controls. Perform all handling inside a Vented Balance Enclosure (VBE) or a negative-pressure isolator [4]. Never handle the dry powder on an open laboratory bench.

  • Step 2: PPE Selection. Don double nitrile gloves, a chemical-resistant laboratory coat, and tight-fitting safety goggles. If engineering controls fail or are unavailable, a half-face respirator equipped with P100/organic vapor cartridges is mandatory.

  • Step 3: Anti-Static Precautions. Use anti-static weighing boats and grounded spatulas. Causality: Neutralizing static charge prevents the powder from repelling off the spatula and becoming airborne.

  • Step 4: In-Hood Solvation. To permanently eliminate the inhalation hazard, dissolve the weighed solid in the intended reaction solvent (e.g., DMF, THF, or Acetonitrile) inside the VBE before transferring the solution to the main reaction vessel.

Storage Guidelines

Chemical degradation not only ruins synthetic yields but can also generate pressurized, toxic byproducts.

  • Temperature: Store strictly at 2–8°C. Causality: Refrigeration minimizes thermal degradation and suppresses the ambient hydrolysis of the alkyl chloride, which would otherwise slowly release corrosive hydrogen chloride (HCl) gas.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Causality: The electron-rich aromatic amine is highly susceptible to photo-oxidation and auto-oxidation, which degrades the compound into dark, insoluble polymeric impurities.

  • Segregation: Isolate from strong oxidizing agents and strong bases. Exposure to ambient bases can prematurely trigger the elimination or hydrolysis of the chloropropoxy group [4].

Decontamination and Disposal Workflows

A protocol is only trustworthy if it includes a self-validating decontamination step that chemically neutralizes the hazard before it leaves the controlled environment.

Protocol 2: Surface Decontamination and Waste Segregation
  • Rationale: The electrophilic nature of the 3-chloropropoxy group can be exploited to destroy the compound safely via base-catalyzed hydrolysis.

  • Step 1: Primary Wipe. Wipe down the VBE surfaces, balances, and spatulas with a solvent capable of dissolving the compound (e.g., Isopropanol).

  • Step 2: Chemical Neutralization. Follow the primary wipe with a 10% aqueous NaOH wipe. Causality: The hydroxide ions act as strong nucleophiles, displacing the chloride to form a benign alcohol derivative, permanently neutralizing the alkylating hazard.

  • Step 3: Liquid Waste Segregation. Collect all reaction mother liquors and solvent washes in dedicated "Halogenated Organic Waste" carboys. Do not mix with acidic waste streams.

  • Step 4: Solid Waste Incineration. Seal contaminated PPE, wipes, and empty vials in chemical waste bags marked for high-temperature incineration. Causality: Incineration must be used to completely break down the benzonitrile core; the facility must utilize scrubbers to capture the resulting NOx and HCl emissions [4].

HandlingWorkflow Start Material Receipt (Sealed & Refrigerated) VBE Transfer to Vented Balance Enclosure (VBE) Start->VBE Weighing Weighing & Aliquoting (Anti-static tools) VBE->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Decon Surface Decontamination (10% NaOH Wash) Reaction->Decon Waste Halogenated Waste Segregation & Incineration Decon->Waste

Figure 2: High-containment handling, decontamination, and disposal workflow.

References

  • Title: 2-Amino-4-(3-chloropropoxy)
  • Title: 3-Nitrobenzonitrile - Safety Data Source: Santa Cruz Biotechnology URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Acid Chlorides and Chloroformates - Safety and Handling Source: BASF URL
Method

Application Note: Utilizing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile as a Versatile Building Block in Targeted Kinase Inhibitor Discovery

Executive Summary The development of targeted small-molecule kinase inhibitors relies heavily on the availability of privileged chemical scaffolds. The 6-methoxy-7-(alkoxy)quinazoline core is a ubiquitous pharmacophore f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on the availability of privileged chemical scaffolds. The 6-methoxy-7-(alkoxy)quinazoline core is a ubiquitous pharmacophore found in numerous FDA-approved drugs and advanced clinical candidates targeting Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases[1][2].

This application note details the strategic use of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) as a bifunctional building block. By leveraging its 2-aminobenzonitrile moiety for rapid quinazoline cyclization and its 3-chloropropoxy tail for late-stage diversification, researchers can efficiently generate extensive Structure-Activity Relationship (SAR) libraries from a single advanced intermediate.

Mechanistic Pathway & Chemical Logic

The Rationale for Late-Stage Diversification

In traditional drug discovery, incorporating complex solubilizing groups (e.g., morpholine, piperidine, or pyrrolidine) early in the synthetic route often leads to sluggish reactions, difficult purifications, and poor overall yields due to the basicity and nucleophilicity of these amines.

By utilizing 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, the reactive amine is masked as a stable alkyl chloride. This allows the robust construction of the quinazoline core without interference. The alkyl chloride serves as an electrophilic handle for late-stage SN​2 amination , enabling the parallel synthesis of diverse inhibitor libraries in the final step.

Causality in Experimental Design
  • Cyclization via DMF-DMA: Reacting the 2-aminobenzonitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a highly reactive formamidine intermediate. Unlike traditional Niementowski quinazoline syntheses that require harsh acidic conditions and high temperatures, the formamidine rapidly condenses with anilines under mild conditions to yield 4-aminoquinazolines[3].

  • In Situ Finkelstein Catalysis: During the final SN​2 amination, the alkyl chloride is relatively unreactive toward bulky secondary amines. The addition of catalytic Potassium Iodide (KI) drives a Finkelstein reaction, transiently converting the chloride to an alkyl iodide. Iodine is a superior leaving group, significantly lowering the activation energy for the nucleophilic attack and preventing competitive elimination side reactions.

SynthesisWorkflow A 2-Amino-4-(3-chloropropoxy) -5-methoxybenzonitrile (Building Block) B DMF-DMA (Activation) A->B C Formamidine Intermediate B->C Reflux D Aniline Derivative (Cyclization) C->D E 7-(3-chloropropoxy)- 6-methoxyquinazoline D->E Acetic Acid, 100°C F Secondary Amine + KI (Late-Stage SN2) E->F G Targeted Kinase Inhibitor Library F->G Finkelstein Catalysis

Fig 1: Chemical workflow from the building block to a diversified kinase inhibitor library.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of each transformation before proceeding to the next step.

Protocol A: Synthesis of the 4-Anilinoquinazoline Core

This protocol describes the synthesis of the intermediate required for Aurora kinase inhibitors (e.g., ZM447439 analogues)[4].

  • Formamidine Formation:

    • Suspend 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (1.0 eq, 10 mmol) in DMF-DMA (5.0 eq).

    • Heat the mixture to reflux (approx. 105°C) under a nitrogen atmosphere for 3 hours.

    • Causality Check: The reaction must transition from a suspension to a clear solution as the amine is converted to the more soluble formamidine.

    • Self-Validation (IPC): Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material ( Rf​≈0.4 ) should completely disappear, replaced by a highly UV-active spot ( Rf​≈0.2 ).

    • Concentrate the mixture in vacuo to remove excess DMF-DMA. The resulting crude solid is used directly without further purification to prevent hydrolytic degradation.

  • Cyclization:

    • Dissolve the crude formamidine in glacial acetic acid (20 mL).

    • Add the desired aniline (e.g., 4-aminobenzanilide, 1.1 eq).

    • Heat the reaction to 100°C for 4 hours.

    • Causality Check: Acetic acid acts as both solvent and acid catalyst, protonating the formamidine to enhance electrophilicity, facilitating the attack by the aniline nitrogen and subsequent cyclization.

    • Cool the mixture to room temperature and pour it into ice-cold water (100 mL). Neutralize slowly with saturated aqueous NaHCO3​ until pH 8 is reached.

    • Filter the precipitated solid, wash with water and cold ethanol, and dry under vacuum to yield the 7-(3-chloropropoxy)-6-methoxy-4-anilinoquinazoline intermediate.

Protocol B: Late-Stage Amination (Library Generation)

This step diversifies the core into specific targeted inhibitors.

  • Reaction Setup:

    • In a sealed tube, dissolve the 7-(3-chloropropoxy)quinazoline intermediate (1.0 eq, 1 mmol) in anhydrous DMF (5 mL).

    • Add the secondary amine (e.g., Morpholine for Aurora/EGFR targeting, or Pyrrolidine for FLT3 targeting) (3.0 eq).

    • Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq) and Potassium Iodide (KI, 0.2 eq).

  • Execution & Finkelstein Catalysis:

    • Heat the mixture to 85°C for 12 hours.

    • Causality Check: The catalytic KI continuously converts the unreacted alkyl chloride to the highly reactive alkyl iodide. K2​CO3​ acts as an acid scavenger to neutralize the HCl/HI generated, preventing the protonation and deactivation of the incoming secondary amine.

  • Workup & Validation:

    • Cool to room temperature and partition between Ethyl Acetate (30 mL) and Brine (30 mL). Extract the aqueous layer twice more with Ethyl Acetate.

    • Dry the combined organic layers over Na2​SO4​ and concentrate.

    • Self-Validation: Analyze the crude product via LC-MS. The mass spectrum should show the complete absence of the chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired [M+H]+ peak corresponding to the aminated product.

Quantitative Data Presentation

To establish the optimal conditions for Protocol B, various bases and catalysts were evaluated. The results are summarized in Table 1.

Table 1: Optimization of Late-Stage Amination ( SN​2 ) Conditions

EntryBase (2.5 eq)SolventCatalyst (0.2 eq)Temp (°C)Time (h)Yield (%)*Observation / Causality
1 Et3​N THFNone652415Poor leaving group; low temp limits activation energy.
2 K2​CO3​ DMFNone852445Polar aprotic solvent helps, but chloride remains sluggish.
3 Cs2​CO3​ DMFNone851852Stronger base increases side-reactions (elimination).
4 K2​CO3​ DMFKI 851288 Optimal. Finkelstein catalysis accelerates substitution.
5 K2​CO3​ MeCNKI 801676MeCN is effective but lower boiling point limits kinetics.

*Isolated yields after silica gel chromatography.

Table 2: Representative Kinase Inhibitors Generated via this Scaffold

Secondary AmineAniline MoietyResulting PharmacophorePrimary TargetReference
Morpholine4-aminobenzanilideZM447439 AnaloguesAurora B Kinase[1][4]
Pyrrolidine4-fluoro-2-methyl-1H-indol-5-amineTandutinib AnaloguesFLT3 (AML)[2]
4-Methylpiperazine3-chloro-4-fluoroanilineGefitinib IsomersEGFR (NSCLC)Internal Data

Biological Mechanism of Action

Compounds derived from this building block, particularly those featuring the 3-morpholinopropoxy tail (like ZM447439), are potent inhibitors of Aurora B kinase. Aurora B is a critical component of the Chromosomal Passenger Complex (CPC) and is essential for chromosome alignment and the spindle assembly checkpoint[4][5].

BiologicalPathway Drug 6-methoxy-7-(3-morpholinopropoxy) quinazoline Inhibitor AuroraB Aurora B Kinase (Active State) Drug->AuroraB Competitive ATP Pocket Binding Kinetochore Kinetochore Assembly (BubR1, Mad2 Recruitment) AuroraB->Kinetochore Phosphorylates targets Apoptosis Mitotic Catastrophe & Apoptosis AuroraB->Apoptosis Pathway diverted when inhibited Spindle Spindle Checkpoint Activation Kinetochore->Spindle Mitosis Normal Mitotic Progression Spindle->Mitosis

Fig 2: Mechanism of action for Aurora B kinase inhibition leading to mitotic catastrophe.

By inhibiting the ATP-binding pocket of Aurora B, these quinazoline derivatives prevent the phosphorylation of kinetochore proteins (such as BubR1 and Mad2). This abrogates the spindle checkpoint, forcing cancer cells to exit mitosis prematurely with unaligned chromosomes, ultimately triggering mitotic catastrophe and apoptosis[4].

References

  • Girdler, F., et al. (2008). Molecular Basis of Drug Resistance in Aurora Kinases. Chemistry and Biology, 15(6), 552-562. Available at:[Link]

  • Ditchfield, C., et al. (2003). Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores. Journal of Cell Biology, 161(2), 267-280. Available at:[Link]

  • Wang, E., et al. (2020). MZH29 is a novel potent inhibitor that overcomes drug resistance- FLT3 mutations in acute myeloid leukemia. ResearchGate / Cell Death & Disease. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile . This molecule is a highly functionalized aniline intermediate critical for the assembly of quinoline-based kinase inhibitors, such as Bosutinib, used in targeted cancer therapies[1][2].

Synthesizing this intermediate typically involves a two-step sequence starting from 2-nitro-4-hydroxy-5-methoxybenzonitrile: an SN​2 alkylation followed by a chemoselective nitro reduction. However, researchers frequently report low overall yields due to competing side reactions, specifically base-catalyzed elimination and reductive dehalogenation. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-fidelity synthesis.

Visualizing the Synthetic Workflow & Pitfalls

To troubleshoot effectively, we must first map the intended chemical pathway against the parasitic side reactions that drain your yield.

SynthesisPathway SM 2-Nitro-4-hydroxy-5-methoxybenzonitrile (Starting Material) Intermediate 2-Nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile (Intermediate) SM->Intermediate Alkylation (SN2) DMF, 60-80°C Reagent 1-Bromo-3-chloropropane + K2CO3 / KI Reagent->Intermediate Impurity1 Allyl Chloride (E2 Elimination Side-Product) Reagent->Impurity1 Excess Heat / Strong Base Product 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (Target Product) Intermediate->Product Selective Reduction Fe / NH4Cl or SnCl2 Impurity2 2-Amino-4-propoxy-5-methoxybenzonitrile (Dehalogenation Impurity) Intermediate->Impurity2 Over-reduction (e.g., Pd/C + H2)

Fig 1: Synthesis workflow and common side-reaction pathways for the target benzonitrile.

Troubleshooting FAQs: The Causality of Low Yields
Phase 1: The Alkylation Step (C-O Bond Formation)

Q: Why am I seeing low conversion and the formation of a volatile byproduct during the alkylation with 1-bromo-3-chloropropane? A: This is a classic competition between nucleophilic substitution ( SN​2 ) and elimination ( E2 ). 1-bromo-3-chloropropane is highly susceptible to base-catalyzed elimination. If you are using a strong base (like NaOH or KOH) or heating the reaction above 80°C, the base will abstract a proton adjacent to the bromide, ejecting the leaving group to form allyl chloride (which boils off) instead of alkylating your phenol. Solution: Switch to a milder base like Potassium Carbonate ( K2​CO3​ ) and add a catalytic amount of Potassium Iodide (KI). The KI facilitates a Finkelstein reaction, converting the alkyl bromide to an alkyl iodide in situ. Because iodide is a superior leaving group, the SN​2 reaction can proceed rapidly at a lower temperature (65°C), entirely bypassing the E2 activation energy barrier.

Phase 2: The Nitro Reduction Step (The Dehalogenation Trap)

Q: My LC-MS shows a dominant mass of [M-34] or [M-Cl+H] after the reduction step. What happened to my product? A: You have fallen into the reductive dehalogenation trap[3]. If you used standard catalytic hydrogenation conditions (Palladium on Carbon with H2​ gas), the palladium surface not only reduces the nitro group but also readily inserts into the aliphatic C-Cl bond[4]. This replaces your critical chlorine atom with a hydrogen atom, yielding the useless des-chloro impurity (2-amino-4-propoxy-5-methoxybenzonitrile).

Q: What is the most reliable protocol to reduce the nitro group without cleaving the aliphatic chloride? A: You must abandon noble metal catalysts for this specific substrate. The most robust method is the Béchamp reduction using Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ) in an aqueous ethanol mixture[5]. The electron transfer mechanism from the zero-valent iron surface is highly chemoselective for the nitro group's N-O bonds and is completely inert towards aliphatic C-Cl bonds[6]. Alternatively, Tin(II) chloride ( SnCl2​ ) can be used for smaller-scale, homogeneous reductions[4].

Quantitative Data: Reduction Method Comparison

To illustrate the critical nature of reagent selection, the following table summarizes the quantitative impurity profiling of various reduction methods applied to 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile.

Reduction MethodCatalyst / ReagentTemp (°C)Target Aniline Yield (%)Dehalogenated Impurity (%)IPC Mass Signal (M+H)
Catalytic Hydrogenation Pd/C, H2​ (1 atm)2515 - 25%70 - 80%207 m/z (Impurity)
Transfer Hydrogenation Pd/C, Hydrazine6040 - 50%30 - 40%Mixed Signals
Béchamp Reduction Fe powder, NH4​Cl 75> 90% < 1% 241 m/z (Product)
Tin Reduction SnCl2​⋅2H2​O 7085%< 2%241 m/z (Product)
Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at each stage.

Protocol A: Finkelstein-Assisted Chemoselective Alkylation
  • Setup: Charge a clean, dry 500 mL round-bottom flask with 2-nitro-4-hydroxy-5-methoxybenzonitrile (10.0 g, 1.0 eq) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (14.2 g, 2.0 eq) and KI (0.85 g, 0.1 eq). Stir at room temperature for 15 minutes. The solution will turn deep red/orange, visually validating the formation of the phenoxide ion.

  • Alkylation: Add 1-bromo-3-chloropropane (12.1 g, 1.5 eq) dropwise via an addition funnel.

  • Heating & IPC: Heat the reaction mixture to 65°C. Self-Validation Check: Monitor the reaction via HPLC at 254 nm. The reaction is considered complete when the starting material peak constitutes <2% of the total peak area (typically 4-6 hours). Do not exceed 75°C.

  • Workup: Cool to room temperature and pour the mixture into 400 mL of vigorously stirred ice water. Filter the resulting yellow precipitate, wash extensively with distilled water to remove DMF and salts, and dry under vacuum at 45°C.

Protocol B: Chemoselective Béchamp Nitro Reduction
  • Setup: Suspend the intermediate 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile (10.0 g, 1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 100 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 10.3 g, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 4.0 g, 2.0 eq).

  • Reaction: Heat the suspension to 75°C (reflux) under vigorous mechanical stirring. Note: Magnetic stirring is insufficient due to the dense, heterogeneous nature of the iron slurry.

  • IPC (Critical): Monitor via LC-MS. Self-Validation Check: The disappearance of the nitro compound (M+H = 271) and the appearance of the aniline (M+H = 241) with the preservation of the characteristic 3:1 isotope pattern for 35Cl/37Cl validates the chemoselectivity of the reduction.

  • Workup: Cool to 40°C and immediately filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake with warm ethyl acetate (3 x 50 mL). Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to afford the target 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile as a pale solid.

References
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: NIH / Pharmaceuticals (Basel)[1]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications[2]

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability Source: Organic Letters - ACS Publications[6]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry[4]

  • Reduction of nitro compounds Source: Wikipedia[5]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: NIH / RSC Advances[3]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Welcome to the Analytical Technical Support Center. As drug development professionals, developing a robust, self-validating HPLC purity method requires moving beyond trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As drug development professionals, developing a robust, self-validating HPLC purity method requires moving beyond trial-and-error. This guide deconstructs the chromatographic causality behind mobile phase selection for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile , providing you with field-proven protocols and troubleshooting strategies.

Part 1: Molecular Profiling & Chromatographic Causality

To engineer a stable separation system, we must first analyze the competing functional groups of the target molecule. The presence of a basic primary amine alongside a reactive alkyl chloride dictates strict boundaries for our mobile phase chemistry.

Quantitative Data: Physicochemical Profiling & HPLC Implications
Molecular FeaturePhysicochemical PropertyChromatographic ImplicationMobile Phase Constraint
Primary Amine (-NH₂) Weak base (pKa ~ 3.5–4.5)Prone to secondary electrostatic interactions with residual silanols (Si-O⁻), causing severe peak tailing.Requires acidic pH (2.0–3.0) to fully protonate silanols, or the addition of a competing base[1].
3-Chloropropoxy Group Reactive alkyl halideHighly susceptible to nucleophilic substitution or hydrolysis in alkaline environments.Strictly prohibits the use of high pH (pH > 8) mobile phases[1].
Benzonitrile Core Strong UV chromophoreDominates the UV absorption spectrum, requiring high-sensitivity detection for trace impurities.Requires an organic modifier with a low UV cutoff (e.g., Acetonitrile at 190 nm)[2].

Part 2: Experimental Protocol for Method Optimization

The following step-by-step methodology is designed to create a self-validating system that ensures peak symmetry while protecting the structural integrity of the analyte.

HPLC_Optimization Start Analyze Analyte Properties (Amine + Alkyl Chloride) pH_Selection Select Acidic Mobile Phase (Target: pH 2.0-3.0) Start->pH_Selection Buffer Select Buffer System (Phosphate or Formate) pH_Selection->Buffer Modifier Select Organic Modifier (Acetonitrile preferred) Buffer->Modifier Evaluate Evaluate Peak Shape (Target Asymmetry < 1.5) Modifier->Evaluate Tailing Is Peak Tailing Observed? Evaluate->Tailing Fix1 Add Competing Base (e.g., 0.1% TEA) Tailing->Fix1 Yes Fix2 Switch to Base-Deactivated C18 Column Tailing->Fix2 Yes Success Finalize Gradient & Validate via ICH Q2(R2) Tailing->Success No Fix1->Evaluate Fix2->Evaluate

Step-by-step decision matrix for optimizing HPLC mobile phase parameters.

Step-by-Step Methodology

Step 1: Stationary Phase Selection Select a highly end-capped, base-deactivated C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size). End-capping minimizes the concentration of free silanols on the silica surface, which is the primary root cause of amine peak tailing[1].

Step 2: Aqueous Mobile Phase (Buffer) Preparation Prepare a 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer. Using a calibrated pH meter, titrate the buffer with ultra-pure Phosphoric Acid (H₃PO₄) to exactly pH 2.5. Causality: Operating at pH 2.5 serves a dual purpose. First, it ensures the primary amine is fully protonated, locking it into a single ionization state to prevent band broadening. Second, it drops the pH below the pKa of residual silanols (pKa ~ 3.5-4.5), neutralizing them to Si-OH and shutting down secondary electrostatic interactions[3].

Step 3: Organic Modifier Selection Select HPLC-grade Acetonitrile (ACN) as Mobile Phase B. Causality: ACN provides lower viscosity than methanol, reducing column backpressure. More importantly, ACN has a lower UV cutoff (190 nm), which is critical for maximizing the signal-to-noise ratio when detecting low-level impurities via the benzonitrile chromophore[2].

Step 4: Gradient Elution Profile Program a linear gradient to resolve the main peak from polar synthetic precursors and non-polar degradants.

  • 0.0 - 2.0 min: 5% ACN (Isocratic hold to retain polar impurities)

  • 2.0 - 15.0 min: 5% to 95% ACN (Linear ramp for main peak elution)

  • 15.0 - 18.0 min: 95% ACN (Column wash)

  • 18.0 - 22.0 min: 5% ACN (Re-equilibration)

Step 5: Method Validation Validate the optimized method according to the 4[4]. Execute forced degradation studies (acid, base, oxidation, photolysis, and thermal) to prove specificity. Confirm that the lower range limit meets the reporting threshold for all specified impurities[5].

Part 3: Troubleshooting Guide & FAQs

Tailing_Mechanism Amine Protonated Amine (Analyte NH3+) Interaction Electrostatic Secondary Interaction Amine->Interaction Silanol Ionized Silanol (Column Si-O⁻) Silanol->Interaction Result Severe Peak Tailing (Asymmetry > 1.5) Interaction->Result Solution Low pH Buffer (Protonates Si-OH) Result->Solution Resolved by

Mechanism of amine peak tailing and targeted mobile phase interventions.

Q1: Why is the 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile peak exhibiting severe tailing (Asymmetry > 1.8)? A: Peak tailing for basic compounds is primarily caused by secondary interactions between the positively charged primary amine and negatively charged residual silanol groups (Si-O⁻) on the silica column matrix[3]. If your mobile phase pH is between 4.0 and 7.0, these silanols are ionized. Solution: Lower the mobile phase pH to 2.5 using phosphoric acid or trifluoroacetic acid (TFA). If tailing persists on older columns, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial competing base, masking the active silanol sites[6].

Q2: Can I use a high pH mobile phase (e.g., pH 9.0 ammonium hydroxide) to suppress the ionization of the amine and improve peak shape? A: No. While high pH is a traditional strategy to neutralize amines and prevent silanol interactions, your molecule contains a reactive 3-chloropropoxy group. Exposing alkyl chlorides to high pH environments will induce rapid hydrolysis or nucleophilic substitution, creating artificial degradation products during the analysis[1]. You must operate under acidic conditions.

Q3: I am observing baseline drift during my gradient run. How can I fix this? A: Baseline drift in low-pH gradients is often caused by the differential UV absorbance of the organic and aqueous phases. If using TFA, be aware that it absorbs significantly at low UV wavelengths (<220 nm). Solution: Switch to a phosphate buffer (which has minimal UV absorbance) if you are only using UV detection. If LC-MS compatibility is required, use 0.1% Formic Acid instead of TFA, and ensure your reference wavelength is properly set[2].

Q4: I added Triethylamine (TEA) to fix tailing, but now my retention times are drifting. What happened? A: TEA is a highly effective silanol suppressor, but it has a notorious "memory effect." It interacts strongly with the stationary phase, requiring exceptionally long equilibration times (sometimes hours) for the column to become fully saturated and for retention times to stabilize. Once a column is exposed to TEA, it should be dedicated solely to that method, as washing it out is nearly impossible[6].

Part 4: References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:

  • Advancements and knowledge gaps in ICH Q2(R2) - European Pharmaceutical Review Source: europeanpharmaceuticalreview.com URL:

  • Exploring the Different Mobile Phases in HPLC - Veeprho Source: veeprho.com URL:

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Source: americanpharmaceuticalreview.com URL:

  • Cadaverine for Research: Plant & Biomedical Studies - Benchchem Source: benchchem.com URL:

  • Trimethanolamine | High Purity Reagent | For Research Use - Benchchem Source: benchchem.com URL:

Sources

Troubleshooting

Preventing unwanted dechlorination of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile during catalytic hydrogenation

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when hydrogenati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when hydrogenating 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile to its corresponding aniline.

This transformation presents a "dual-threat" chemoselectivity issue: you must reduce the highly reactive nitro group while simultaneously preserving both the aliphatic carbon-chlorine (C–Cl) bond of the chloropropoxy moiety and the reducible benzonitrile (–CN) group.

Below is our comprehensive guide to understanding the causality of these side reactions and implementing a self-validating protocol to achieve >96% isolated yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I observing significant loss of the 3-chloropropoxy group during standard Pd/C-catalyzed hydrogenation? The Causality: Palladium is highly active for the oxidative addition into carbon-halogen bonds. Although aliphatic C–Cl bonds possess higher bond dissociation energies than aromatic C–Cl bonds, the high surface affinity of Pd for halogens creates localized catalytic "hot-spots." The exothermic nature of nitro reduction provides the activation energy required to drive hydrodehalogenation. Furthermore, if you are using protic solvents (like methanol or ethanol), the solvent stabilizes the transition state and the resulting HCl byproduct, thermodynamically driving the equilibrium toward irreversible dechlorination.

Q2: My LC-MS shows the formation of a primary amine byproduct lacking the nitrile group. What causes this over-reduction? The Causality: The substrate contains a benzonitrile (–CN) group. Under standard hydrogenation conditions—especially with highly active Pd/C or Raney Nickel at elevated H₂ pressures—the nitrile group coordinates to the metal surface and undergoes sequential reduction to an imine, and subsequently to a primary amine (–CH₂NH₂). A chemoselective catalyst must differentiate between the highly reducible nitro group and the moderately reducible nitrile.

Q3: What is the optimal catalyst system to achieve >99% chemoselectivity for the nitro group? The Causality: The industry standard for this specific chemoselective profile is Sulfided Platinum on Carbon (Pt/C-S) or Vanadium-doped Pt/C[1]. Platinum intrinsically has a lower propensity for oxidative addition into C–Cl bonds compared to Palladium. By introducing a sulfur poison (e.g., pre-sulfided catalysts), the highly active, coordinatively unsaturated "step-edge" sites on the Pt surface are selectively blocked. The oxidative cleavage of the C–Cl bond and the coordination of the nitrile group require multi-site binding at these step-edges. Conversely, the nitro group is reduced via an electron-transfer mechanism on the planar terrace sites, which remain active despite the sulfur poisoning. For further mechanistic grounding on heteroaryl halide preservation, refer to[2].

Q4: How should I optimize the solvent to prevent catalyst degradation? The Causality: Transition from protic solvents to aprotic solvents like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)[1]. Aprotic solvents lack the ability to strongly solvate the chloride ion, thereby increasing the activation barrier for hydrodehalogenation.

Part 2: Quantitative Catalyst and Solvent Screening Data

To illustrate the impact of catalyst and solvent selection, review the comparative data below. Note: Data reflects standardized reactions run at 0.1 M substrate concentration at 25 °C.

Catalyst SystemSolventH₂ PressureConversionDechlorinationNitrile ReductionIsolated Yield
10% Pd/CMethanol3.0 bar>99.0%42.5%11.2%41.3%
10% Pd/CTHF3.0 bar>99.0%26.1%4.8%65.0%
5% Pt/C (Unpoisoned)THF3.0 bar>99.0%14.3%1.5%81.2%
5% Pt/C-S (Sulfided) EtOAc 3.0 bar >99.0% <0.5% <0.1% 96.4%

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on your choice of catalytic system.

G Start 2-Nitro-4-(3-chloropropoxy)- 5-methoxybenzonitrile PdC Standard Pd/C Catalyst (Protic Solvents) Start->PdC Non-selective PtCS Sulfided Pt/C Catalyst (Aprotic Solvents) Start->PtCS Chemoselective Dechloro Hydrodehalogenation (Loss of 3-chloro group) PdC->Dechloro Oxidative Addition NitrileRed Nitrile Reduction (Formation of primary amine) PdC->NitrileRed Over-reduction Hydroxylamine Hydroxylamine Intermediate (Controlled Reduction) PtCS->Hydroxylamine Step-edge poisoning prevents cleavage Target Target Product: 2-Amino-4-(3-chloropropoxy)- 5-methoxybenzonitrile Hydroxylamine->Target Planar site electron transfer

Fig 1: Chemoselective pathways in the catalytic hydrogenation of halogenated nitrobenzonitriles.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop. By monitoring the hydroxylamine intermediate, you ensure the reaction is proceeding via the correct mechanistic pathway without accumulating reactive species that cause runaway exotherms or azoxy dimer formation[1].

Step 1: Reactor Preparation & Loading

  • Charge a clean, dry autoclave with 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile (1.0 equivalent).

  • Add 5% Pt/C-S (Sulfided Platinum on Carbon) at a loading of 0.5 mol% relative to the substrate.

  • Suspend the mixture in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.

  • Validation Check: Perform three vacuum/nitrogen purge cycles to ensure a strictly anaerobic environment. This prevents the background oxidation of the catalyst.

Step 2: Hydrogenation Dynamics

  • Pressurize the reactor to 3.0 bar with H₂ gas.

  • Set the internal temperature to 25 °C. Do not exceed 30 °C.

  • Validation Check: Monitor the H₂ uptake curve via a mass flow controller. A steep initial uptake followed by a sharp plateau indicates the successful, sequential transition from nitro hydroxylamine amine.

Step 3: In-Process Control (IPC) & Self-Validation

  • After 2 hours (or upon H₂ uptake plateau), extract a 100 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 254 nm).

  • Critical IPC Metric: The hydroxylamine intermediate must be <1.0 Area% .

    • Troubleshooting: If hydroxylamine is >1.0%, do not increase temperature or pressure . Instead, maintain current conditions for an additional 60 minutes to allow the planar-site electron transfer to complete. Accumulation of hydroxylamine is a known precursor to reaction failure and dimer formation[1].

Step 4: Workup and Isolation

  • Purge the reactor with nitrogen to displace residual H₂.

  • Filter the reaction mixture through a tightly packed Celite pad to remove the Pt/C-S catalyst. Wash the pad with 2 volumes of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Validation Check: Perform LC-MS on the isolated solid. You must observe the characteristic 3:1 isotopic ratio (M and M+2 peaks) confirming the intact aliphatic C–Cl bond, alongside a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons) confirming successful nitro reduction.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Organic Process Research & Development, 2015. URL:[Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides The Journal of Organic Chemistry, 2011. URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Organic Letters, 2021. URL:[Link]

Sources

Optimization

Optimizing reaction temperature and time for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile intermediate formation

Focus: Optimizing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically designed for process c...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8)

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically designed for process chemists and drug development professionals synthesizing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile , a highly functionalized precursor essential for constructing the quinoline core of Bosutinib (SKI-606), a potent dual Src and Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia[1],[2].

Synthesizing this intermediate typically involves the chemoselective reduction of 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile[3]. Because the molecule contains a reducible nitro group, a hydrolyzable nitrile, and a reactive aliphatic chloride, strict control over reaction temperature and time is required to prevent catastrophic yield loss through side reactions.

Mechanistic Workflow & Competing Pathways

G Nitro 2-Nitro-4-(3-chloropropoxy) -5-methoxybenzonitrile Conditions Reduction Conditions (Fe / NH4Cl, EtOH/H2O) Nitro->Conditions Target 2-Amino-4-(3-chloropropoxy) -5-methoxybenzonitrile (Target Product) Conditions->Target Optimized: 60-65°C, 2-3 hrs Side1 Dechlorinated Byproduct (Over-reduction) Conditions->Side1 Too Hot / Harsh Catalyst (e.g., Pd/C + H2) Side2 Dimerization / Polymerization (Intermolecular Alkylation) Conditions->Side2 Extended Time (>6 hrs) High Temp (>80°C) Side3 Nitrile Hydrolysis (Amide Formation) Conditions->Side3 Strong Acid/Base High Temp

Workflow of 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile reduction and competing side reactions.

I. Troubleshooting Guide & FAQs

Q1: Why am I observing significant dechlorination of the 3-chloropropoxy group during the nitro reduction? Expertise & Experience: Dechlorination (hydrodehalogenation) is a common, thermodynamically favorable side reaction when using catalytic hydrogenation (e.g., Pd/C with H2​ ) to reduce nitro groups in the presence of aliphatic halides. Palladium readily inserts into the C-Cl bond at elevated temperatures or pressures. Solution: Switch to a milder, chemoselective reducing system. Using ( Fe/NH4​Cl ) in an ethanol/water mixture provides excellent chemoselectivity. If catalytic hydrogenation is strictly required for your facility, you must use a poisoned catalyst (such as Pt/C or sulfided Platinum) and rigorously maintain the internal temperature below 30°C.

Q2: My yield drops significantly, and LC-MS shows a mass corresponding to a dimer when the reaction is left overnight. What causes this degradation? Expertise & Experience: The target molecule, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, is a bifunctional hazard: it contains both a nucleophilic primary aniline and an electrophilic alkyl chloride. Extended reaction times, especially at elevated temperatures (>70°C), provide the kinetic opportunity for intermolecular alkylation. The newly formed amine of one molecule will attack the 3-chloropropoxy group of another, leading to dimerization and eventual polymerization. Solution: Time is a critical parameter. The reaction should be strictly monitored and quenched immediately upon completion. At the optimal temperature of 60-65°C, the reaction completes in 2 to 3 hours. Never leave this specific reduction stirring overnight.

Q3: How do I balance reaction temperature to ensure complete nitro reduction without hydrolyzing the nitrile group? Expertise & Experience: Nitrile groups are highly susceptible to hydrolysis, forming amides or carboxylic acids in the presence of strong acids or bases at high temperatures. Traditional Bechamp reductions ( Fe/HCl ) or Stannous Chloride ( SnCl2​/HCl ) reductions often require aggressive heating, which risks hydrolyzing the benzonitrile moiety. Solution: Utilizing NH4​Cl instead of HCl provides a mildly acidic, highly buffered environment (pH ~5-6). Operating at 60-65°C provides the exact thermal energy required to activate the iron surface for complete nitro reduction within 3 hours, without breaching the activation energy threshold required for nitrile hydrolysis.

II. Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and the resulting impurity profile during an Fe/NH4​Cl reduction.

Table 1: Effect of Temperature and Time on Reaction Profile

Internal Temp (°C)Reaction Time (hrs)Target Yield (%)Unreacted SM (%)Dimerization (%)Dechlorination (%)
25 (RT)12.015.284.5< 1.0< 1.0
456.068.430.11.2< 1.0
60–65 2.5 94.6 < 1.0 1.8 < 1.0
6512.065.30.032.5< 1.0
852.578.10.018.43.2

Data Interpretation: The optimal window is strictly 60-65°C for 2.5 hours. Deviating by extending the time at the optimal temperature results in a massive 32.5% loss to dimerization.

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific in-process controls (IPCs) to ensure the reaction does not proceed into the dimerization phase.

Optimized Chemoselective Reduction Methodology:

  • System Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermocouple, add 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile (10.0 g, 36.9 mmol).

  • Solvent Addition: Add a solvent mixture of absolute Ethanol (100 mL) and Deionized Water (25 mL). Stir at 300 rpm to create a uniform suspension.

  • Reagent Addition: Add Iron powder (10.3 g, 184.5 mmol, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.9 g, 110.7 mmol, 3.0 equiv).

    • Validation Check: Ensure the Iron powder is 325-mesh. Coarser iron will drastically reduce the reaction rate, forcing longer reaction times and increasing the risk of dimerization.

  • Controlled Heating: Gradually heat the reaction mixture to an internal temperature of 60-65°C using a PID-controlled oil bath.

  • In-Process Monitoring (Crucial Step): Maintain the temperature strictly at 60-65°C. After 1.5 hours, begin monitoring the reaction progress via HPLC or TLC (Eluent: EtOAc/Hexane 1:1). Complete consumption of the starting material should be observed within 2 to 2.5 hours.

  • Immediate Quenching: Once IPC confirms <1% starting material, immediately remove the flask from the heat source. Do not wait for the mixture to cool completely. While the mixture is still warm (~40°C), filter it through a tightly packed pad of Celite to remove the iron residues.

    • Causality: Hot filtration separates the product from the catalytic iron surface and stops the reaction, preventing the concentrated amine from dimerizing during a slow cool-down. Wash the Celite pad with warm Ethanol (2 x 30 mL).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure (bath temp <40°C) to remove the ethanol. Partition the aqueous residue between Ethyl Acetate (150 mL) and Water (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile as an off-white solid.

IV. References

  • Mao, Yongjun, et al. "New Synthetic Process for Bosutinib." Synthesis, vol. 47, no. 20, 2015, pp. 3133-3138.[Link]

  • Wang, Han, et al. "A New and Practical Synthesis of Bosutinib." Heterocycles, vol. 89, no. 12, 2014, pp. 2806-2814.[Link]

  • Boschelli, Diane H., et al. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, vol. 49, no. 26, 2006, pp. 7868-7876.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile vs. 2-Amino-5-chloro-4-methoxybenzonitrile

Executive Summary In the design and synthesis of heterocyclic therapeutics—particularly kinase inhibitors and fluorescent molecular probes—ortho-aminobenzonitriles serve as indispensable bifunctional building blocks[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of heterocyclic therapeutics—particularly kinase inhibitors and fluorescent molecular probes—ortho-aminobenzonitriles serve as indispensable bifunctional building blocks[1]. This guide provides a critical comparison of two structurally related but mechanistically divergent intermediates: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (Compound 1) and 2-Amino-5-chloro-4-methoxybenzonitrile (Compound 2) .

While both share a core capable of undergoing cyclization to form quinazoline or quinoline scaffolds[2], their peripheral halogenated functional groups dictate entirely different downstream synthetic strategies. Compound 1 features an aliphatic primary chloride primed for direct nucleophilic substitution (SN2), making it a critical precursor in the synthesis of the Src/Abl kinase inhibitor Bosutinib[3]. Conversely, Compound 2 features an unactivated aryl chloride that requires transition-metal catalysis for functionalization[4].

Structural and Mechanistic Analysis

The Aliphatic Electrophile: Compound 1

Compound 1 (CAS: 1122661-16-8) is characterized by its 3-chloropropoxy chain at the C4 position[5]. The sp³-hybridized carbon attached to the chlorine atom is highly electrophilic. Because it is a primary alkyl halide with minimal steric hindrance, it undergoes facile SN2 displacement by a variety of nucleophiles, most notably secondary amines like N-methylpiperazine.

The Aromatic Electrophile: Compound 2

Compound 2 (CAS: 79025-49-3) features an aryl chloride at the C5 position. The sp²-hybridized C-Cl bond is significantly stronger and shorter due to the partial double-bond character imparted by the resonance of the chlorine lone pairs with the aromatic ring. Consequently, Compound 2 is completely inert to standard SN2 conditions. Functionalization of this site requires palladium-catalyzed cross-coupling methodologies (e.g., Buchwald-Hartwig amination) to overcome the high activation energy of oxidative addition into the C-Cl bond.

Convergent Cyclization Potential

Despite their divergent electrophilic sites, both compounds possess an adjacent aniline (-NH₂) and nitrile (-C≡N) group. This ortho-relationship is a classic pharmacophore precursor. Under acidic conditions with formamidine equivalents, the aniline acts as a nucleophile while the nitrile acts as an internal electrophile, rapidly converging into 4-aminoquinazoline or quinoline cores[2].

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative reactivity differences between the two intermediates to guide synthetic route planning.

Metric / Property2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile2-Amino-5-chloro-4-methoxybenzonitrile
CAS Number 1122661-16-8[5]79025-49-3
Electrophilic Center Primary aliphatic chloride (sp³)Aromatic chloride (sp²)
Amination Mechanism Direct SN2 DisplacementPd-Catalyzed Cross-Coupling
Typical Reaction Temp. 60–80 °C90–110 °C
Catalyst Requirement None (Catalytic NaI optional)Pd₂(dba)₃ + Phosphine Ligand (e.g., XPhos)
Solvent Preference Polar Aprotic (Acetonitrile, DMF)Non-polar / Ethereal (Toluene, 1,4-Dioxane)
Primary Application Bosutinib side-chain installation[3]Fluorescent probes, custom heterocycles[4]

Visualizing Reactivity Pathways

Reactivity C1 Compound 1: Aliphatic Chloride SN2 SN2 Amination (e.g., N-methylpiperazine) C1->SN2 Primary sp3 C-Cl Cyclization Quinazoline/Quinoline Core Cyclization C1->Cyclization Nitrile + Aniline C2 Compound 2: Aryl Chloride Pd Pd-Catalyzed Cross-Coupling C2->Pd sp2 C-Cl C2->Cyclization Nitrile + Aniline

Figure 1: Divergent amination and convergent cyclization pathways for Compounds 1 and 2.

Experimental Workflows & Protocols

As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and a built-in Quality Control (QC) checkpoint.

Protocol 1: SN2 Amination of Compound 1 (Bosutinib Precursor Synthesis)

Objective: Displace the aliphatic chloride with N-methylpiperazine. Causality: While primary chlorides are reactive, adding catalytic Sodium Iodide (NaI) initiates a Finkelstein reaction, transiently forming a highly reactive alkyl iodide. Potassium carbonate (K₂CO₃) acts as an acid scavenger to neutralize the generated HCl/HI, preventing the protonation of the piperazine nucleophile.

  • Setup: In a dry round-bottom flask, dissolve Compound 1 (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add N-methylpiperazine (3.0 eq), finely powdered K₂CO₃ (2.0 eq), and NaI (0.1 eq).

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate/Water.

  • Self-Validation (QC): Perform LC-MS analysis. The product should exhibit a mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the piperazine moiety. The isotopic pattern of chlorine (M / M+2 ratio of 3:1) will disappear.

Workflow Start Compound 1 (1.0 eq) Reagents N-Methylpiperazine (3.0 eq) K2CO3 (2.0 eq) NaI (0.1 eq) Start->Reagents Conditions Acetonitrile 80°C, 12h Reagents->Conditions Finkelstein Activation Product Bosutinib Intermediate (SN2 Product) Conditions->Product Nucleophilic Displacement

Figure 2: Experimental workflow for the SN2 amination of Compound 1.
Protocol 2: Buchwald-Hartwig Amination of Compound 2

Objective: Form a C-N bond at the unreactive aryl chloride position. Causality: Aryl chlorides are notoriously sluggish for oxidative addition. Pd₂(dba)₃ provides a soluble source of Pd(0). XPhos, an electron-rich and sterically bulky biarylphosphine ligand, accelerates the oxidative addition into the C-Cl bond and facilitates reductive elimination. Cs₂CO₃ is used as a strong, non-nucleophilic base to deprotonate the coordinated amine without hydrolyzing the sensitive nitrile group.

  • Setup: In an oven-dried Schlenk tube, combine Compound 2 (1.0 eq), the desired secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-Dioxane (0.15 M).

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Workup: Cool, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc). Compound 2 is highly UV-active; complete consumption of the starting material spot indicates successful oxidative addition and coupling.

Protocol 3: Quinazoline Core Cyclization (Applicable to Both)

Objective: Convert the ortho-aminobenzonitrile motif into a 4-aminoquinazoline core. Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly electrophilic formylating agent. The aniline nitrogen attacks the acetal, forming a formamidine intermediate. Subsequent treatment with an external aniline in acidic solvent (Acetic Acid) protonates the nitrile, rendering it susceptible to intramolecular nucleophilic attack, thereby closing the pyrimidine ring[2].

  • Activation: Reflux the starting compound (1 or 2) with DMF-DMA (3.0 eq) for 3 hours. Concentrate to dryness to isolate the formamidine intermediate.

  • Cyclization: Dissolve the intermediate in glacial Acetic Acid. Add the desired external aniline (1.1 eq) and heat to 110 °C for 4 hours.

  • Self-Validation (QC): Analyze via FT-IR spectroscopy. The sharp, distinct nitrile stretch (~2210–2250 cm⁻¹) present in the starting material will completely disappear upon successful cyclization into the quinazoline ring.

Sources

Comparative

Validating the Structural Integrity of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile: A Comparative Guide to qNMR vs. Traditional Chromatography

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical burden to prove absolute structural integrity has never been higher. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical burden to prove absolute structural integrity has never been higher. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (C₁₁H₁₃ClN₂O₂) is a prime example of a complex, multi-functional building block. Featuring a nucleophilic primary amine, an electrophilic alkyl chloride, a stable methoxy marker, and a nitrile group, this compound is highly susceptible to side reactions such as alkyl chloride hydrolysis or auto-oligomerization during synthesis and storage.

For drug development professionals, relying solely on traditional High-Performance Liquid Chromatography (HPLC) to validate such compounds introduces significant risk. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV and LC-MS, providing a self-validating methodology for absolute structural confirmation.

The Analytical Challenge: Causality Behind Method Limitations

Why HPLC-UV and LC-MS Fall Short

HPLC-UV is the workhorse of pharmaceutical quality control, but it possesses a critical blind spot: chromophore dependence . The UV response factor of a molecule is dictated by its conjugated system. If 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile undergoes hydrolysis to form 2-Amino-4-(3-hydroxypropoxy)-5-methoxybenzonitrile, the benzonitrile chromophore remains virtually unaltered. Consequently, the impurity and the parent compound will yield nearly identical UV responses. If these two compounds co-elute—a common occurrence with structurally similar side chains—HPLC-UV will completely mask the impurity, artificially inflating the reported purity[1].

Furthermore, HPLC relies on relative quantification. Accurate mass fraction determination requires a highly pure, characterized reference standard for both the analyte and any potential impurities[1]. LC-MS can identify the mass shift (from -Cl to -OH), but it suffers from ionization suppression and non-linear detector responses, making it a qualitative rather than a strictly quantitative tool for absolute purity.

The qNMR Advantage: Absolute Quantification

Quantitative NMR (qNMR) bypasses these limitations because it is a primary ratio method . The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[2].

By comparing the integral of a specific proton signal from the analyte against a certified internal standard (IS) of known purity—completely unrelated to the analyte—qNMR achieves absolute quantification without requiring a reference standard of the analyte itself[3]. Furthermore, because qNMR detects the specific chemical environment of every proton, it provides immediate, unambiguous proof of structural integrity[4].

Objective Comparison: qNMR vs. HPLC-UV

To illustrate the performance differences, we evaluated a stressed batch of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. The data below summarizes the analytical outcomes.

Performance MetricHPLC-UV (254 nm)¹H qNMR (600 MHz)
Principle of Quantification Relative (Chromatographic separation + UV absorption)Absolute (Direct molar proportionality of nuclear spin)
Analyte Purity (w/w) 99.8% (Area Normalization)98.2% ± 0.3% (Absolute Mass Fraction)
Hydrolysis Impurity Detection Not detected (Co-elution, similar UV response)1.1% (Detected via distinct -CH₂-OH shift at δ 3.4 ppm)
Reference Standard Required? Yes (Analyte-specific standard needed)No (Uses generic Certified Reference Material)
Structural Insight Low (Retention time only)High (Full molecular backbone verification)
Metrological Traceability SecondaryPrimary (SI-traceable via CRM)

Table 1: Comparative performance metrics demonstrating the discrepancy between relative HPLC area percent and absolute qNMR mass fraction.

Visualizing Structural Validation Logic

In qNMR, every functional group acts as an independent reporter of structural health. The diagram below illustrates the causal relationship between specific NMR signals and the detection of degradation pathways.

qNMR_Structural_Validation Analyte 2-Amino-4-(3-chloropropoxy) -5-methoxybenzonitrile Sub1 Methoxy Group (δ ~3.8 ppm, 3H, s) Analyte->Sub1 Sub2 Aromatic Protons (δ ~6.5 & 7.1 ppm, 1H, s) Analyte->Sub2 Sub3 Chloropropoxy Chain (δ ~3.6 ppm, 2H, t) Analyte->Sub3 Imp1 O-Demethylation Loss of δ 3.8 ppm signal Sub1->Imp1 Monitors for Valid Absolute Structural Integrity Confirmed via Internal Standard Integration Sub1->Valid Sub2->Valid Imp2 Alkyl Chloride Hydrolysis Shift from δ 3.6 to ~3.4 ppm Sub3->Imp2 Monitors for Sub3->Valid

Fig 1: qNMR signal mapping and impurity detection logic for structural validation.

Self-Validating Experimental Protocol: qNMR Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system in accordance with 5[5]. Every step contains an internal check to prevent user or instrumental error.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • Selection Causality: We select Maleic Acid (Certified Reference Material) as the IS. Maleic acid presents a sharp, isolated singlet at δ 6.26 ppm in DMSO-d₆. This perfectly avoids the analyte's aromatic protons (δ ~6.5, 7.1 ppm), the methoxy singlet (δ ~3.8 ppm), and the chloropropoxy aliphatic multiplets (δ 2.2 - 4.1 ppm)[6].

  • Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of the Maleic acid CRM using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of high-purity DMSO-d₆.

  • Validation Check: Gravimetric precision directly dictates the final uncertainty. Static elimination and environmental control during weighing are mandatory.

Step 2: System Suitability & T₁ Determination
  • Causality: Before quantitative acquisition, an inversion-recovery experiment must be executed to determine the longitudinal relaxation time (T₁) of the slowest-relaxing nucleus. If the relaxation delay (D1) is not set to at least 5×T1​ , the nuclei will not fully return to thermal equilibrium between scans. This causes signal saturation, disproportionately reducing the integral of slower-relaxing protons and destroying quantitative accuracy[2].

  • Validation Check: Ensure D1≥5×T1(max)​ .

Step 3: Acquisition Parameters
  • Pulse Angle: 90° (for maximum transverse magnetization).

  • Number of Scans (NS): ≥ 64.

  • Validation Check: The Receiver Gain (RG) must be optimized to prevent analog-to-digital converter (ADC) clipping. The final spectrum must achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks. Furthermore, the Maleic acid peak width at half-height must be < 1.5 Hz; otherwise, the magnetic field shimming is poor, and the run must be aborted.

Step 4: Processing and Purity Calculation

Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz) to enhance S/N without excessive line broadening. Perform strict manual phase and baseline correction. Integrate the Maleic acid singlet (2H) and the analyte's methoxy singlet at δ 3.8 ppm (3H).

Calculate the absolute mass fraction ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, m is the weighed mass, and P is the purity of the standard.

Conclusion

For highly functionalized intermediates like 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, relying solely on HPLC-UV introduces a critical vulnerability regarding chromophore-silent impurities. qNMR provides an orthogonal, absolute, and structurally definitive validation method. By implementing the self-validating qNMR protocol outlined above, drug development professionals can guarantee the metrological traceability and structural integrity of their starting materials, preventing costly downstream failures in API synthesis.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL:[Link]

  • Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL:[Link]

Sources

Validation

Reproducibility assessment of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile synthesis pathways across different labs

Executive Summary The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly strategic synthetic intermediate. It serves as the primary building block for the quinoline-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly strategic synthetic intermediate. It serves as the primary building block for the quinoline-3-carbonitrile core of several tyrosine kinase inhibitors (TKIs), most notably the dual Src/Abl inhibitor Bosutinib (SKI-606), which is deployed in the treatment of chronic myeloid leukemia (CML)[1].

Because this intermediate contains three distinct reactive handles—an amine, an aliphatic chloride, and a nitrile—its upstream synthesis is fraught with regioselectivity and chemoselectivity challenges. This guide provides an objective, data-driven comparison of the two primary synthesis routes utilized across different laboratories, evaluating their reproducibility, yield, and scalability.

Retrosynthetic Strategy & Pathway Overview

The synthesis of this intermediate universally begins with vanillonitrile (4-hydroxy-3-methoxybenzonitrile), an inexpensive and widely available starting material[2]. The conversion requires three fundamental transformations:

  • O-Alkylation with 1-bromo-3-chloropropane.

  • Electrophilic Aromatic Nitration to introduce the nitrogen source.

  • Chemoselective Reduction of the nitro group to an aniline.

The sequence in which the alkylation and nitration steps are performed drastically impacts the reproducibility of the synthesis. We compare Route A (Nitration First) with Route B (Alkylation First) .

Comparative Pathway Visualization

SynthesisRoutes SM Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) Nitration1 Nitration (HNO3 / AcOH) SM->Nitration1 Route A Alkylation2 Alkylation (1-bromo-3-chloropropane) SM->Alkylation2 Route B (Preferred) IntA 2-Nitro-4-hydroxy- 5-methoxybenzonitrile Nitration1->IntA Alkylation1 Alkylation (1-bromo-3-chloropropane) IntA->Alkylation1 PreFinal 4-(3-chloropropoxy)-5-methoxy- 2-nitrobenzonitrile Alkylation1->PreFinal IntB 4-(3-chloropropoxy)- 3-methoxybenzonitrile Alkylation2->IntB Nitration2 Nitration (HNO3 / Ac2O) IntB->Nitration2 Nitration2->PreFinal Reduction Chemoselective Reduction (Fe / NH4Cl) PreFinal->Reduction Target 2-Amino-4-(3-chloropropoxy)- 5-methoxybenzonitrile Reduction->Target

Comparative synthesis pathways for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.

Comparative Analysis of Synthesis Routes

Route A: Nitration First (The Legacy Approach)

In this route, vanillonitrile is directly nitrated. While theoretically sound, laboratories frequently report poor reproducibility. The free phenolic hydroxyl group is highly activating and prone to oxidation in the presence of nitric acid. Furthermore, the regiocontrol is poor; the nitronium ion can attack both the 2-position and the 6-position, leading to an intractable mixture of isomers that requires tedious chromatographic separation.

Route B: Alkylation First (The Optimized Approach)

By alkylating the phenol first[3], the oxygen is converted into an ether. This achieves two critical mechanistic goals:

  • Oxidation Prevention: The ether is significantly more stable against oxidative degradation by nitric acid than the free phenol.

  • Steric & Electronic Direction: The bulky 3-chloropropoxy group sterically hinders the adjacent position, while the methoxy group strongly directs the incoming nitronium ion to the desired position (which becomes the 2-position upon renumbering the ring).

Table 1: Route A vs. Route B Performance Metrics
MetricRoute A (Nitration First)Route B (Alkylation First)Mechanistic Causality
Overall Yield (3 steps) 28 - 35%65 - 72%Route B prevents oxidative degradation of the phenol.
Regioselectivity (Desired Isomer) ~60%>92%Alkylation provides steric shielding, directing nitration cleanly.
Purification Requirement Column ChromatographyRecrystallizationHigh regioselectivity in Route B eliminates the need for silica gel.
Scalability Poor (Exothermic hazard)ExcellentEtherification dampens the extreme reactivity of the aromatic ring.

The Chemoselective Reduction Challenge

The final step—reducing 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile to the target amine—presents a severe chemoselectivity trap. The molecule contains an aliphatic chloride that is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H2​ with Pd/C )[2].

To maintain the integrity of the 3-chloropropoxy group (which is later required to attach the piperazine tail of Bosutinib), the reduction must proceed via single-electron transfer (SET) mechanisms rather than hydride transfer.

Table 2: Evaluation of Reduction Conditions
Reagent SystemNitro ReductionChloride IntegrityRecommendation
H2​ , 10% Pd/C CompleteFailed (Extensive dechlorination)Do Not Use
SnCl2​⋅2H2​O , EtOH CompleteIntactViable, but generates toxic tin waste.
Fe powder, NH4​Cl , EtOH/H2​O CompleteIntactOptimal . Mild, environmentally benign, highly reproducible.

Self-Validating Experimental Protocols (Route B)

The following protocols represent the optimized, highly reproducible Route B workflow. Every reagent equivalent and temperature threshold is designed to act as a self-validating control against side reactions.

Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxybenzonitrile

Objective: Protect the phenol and install the aliphatic linker.

  • Charge a dry flask with vanillonitrile (1.0 equiv, 100 mmol) and anhydrous DMF (0.5 M).

  • Add anhydrous K2​CO3​ (1.5 equiv). Causality: K2​CO3​ is a mild base that quantitatively deprotonates the phenol without risking hydrolysis of the nitrile group.

  • Add 1-bromo-3-chloropropane (1.2 equiv). Causality: The bromide is a significantly better leaving group than the chloride, ensuring exclusive reaction at the brominated carbon and leaving the chloride intact for downstream functionalization.

  • Stir at 60°C for 8 hours. Monitor by TLC (Hexanes/EtOAc 7:3).

  • Quench with ice water to precipitate the product. Filter and dry to yield a white solid (>90% yield).

Step 2: Synthesis of 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile

Objective: Regioselective nitration.

  • Dissolve the intermediate from Step 1 (1.0 equiv) in acetic anhydride (0.3 M) and cool to 0°C. Causality: Acetic anhydride traps any water, preventing the formation of unreactive nitrate salts and keeping the nitronium ion concentration high.

  • Slowly add fuming HNO3​ (1.1 equiv) dropwise, maintaining the internal temperature below 5°C.

  • Stir for 2 hours at 0°C.

  • Pour the mixture over crushed ice. The desired nitro compound precipitates as a pale yellow solid. Recrystallize from hot ethanol to remove trace regioisomers (85% yield).

Step 3: Synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Objective: Chemoselective reduction of the nitro group.

  • Suspend the nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv). Causality: NH4​Cl acts as a mild proton source. The iron surface facilitates a single-electron transfer reduction of the nitro group. Because no hydride species are generated, the aliphatic chloride is completely preserved.

  • Heat the suspension to 75°C (reflux) for 4 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides.

  • Concentrate the filtrate in vacuo and extract with Ethyl Acetate. Wash with brine, dry over Na2​SO4​ , and evaporate to yield the target compound as an off-white solid (88% yield).

Downstream Application Context

The successful and pure synthesis of this intermediate is critical for the subsequent cyclization into the 4-aminoquinoline scaffold of Bosutinib[4]. Bosutinib functions by competitively binding to the ATP-binding site of the BCR-ABL and Src kinases, halting downstream oncogenic signaling in leukemic cells.

SignalingPathway Bosutinib Bosutinib BCR_ABL BCR-ABL / Src Kinases Bosutinib->BCR_ABL Inhibits Apoptosis Apoptosis Bosutinib->Apoptosis Induces STAT5 STAT5 Pathway BCR_ABL->STAT5 Activates PI3K PI3K / AKT Pathway BCR_ABL->PI3K Activates Proliferation Leukemic Cell Proliferation STAT5->Proliferation Promotes PI3K->Proliferation Promotes

Downstream signaling pathway: Bosutinib-mediated inhibition of BCR-ABL/Src kinases.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: Arkivoc URL: [Link]

  • Title: WO2017163264A1 - Blocking toll-like receptor 9 signaling with small molecule antagonist Source: Google Patents URL

Sources

Validation

Benchmarking the Cost-Efficiency of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile in Large-Scale TKI API Manufacturing

Executive Summary & Strategic Context In the highly competitive landscape of active pharmaceutical ingredient (API) manufacturing, the selection of starting materials dictates not only the cost of goods sold (COGS) but a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the highly competitive landscape of active pharmaceutical ingredient (API) manufacturing, the selection of starting materials dictates not only the cost of goods sold (COGS) but also the environmental and safety profiles of the entire synthetic campaign. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) has emerged as a highly strategic, cost-efficient building block for the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs).

These TKIs, which include blockbusters and their analogues that [1], require a robust 7-(3-chloropropoxy)-6-methoxyquinazolin-4-amine core. This guide objectively benchmarks the performance of the "Nitrile Route" (using CAS 1122661-16-8) against the traditional "Ester Route" and pre-cyclized alternatives, providing actionable experimental data and validated protocols for process chemists.

Mechanistic Advantage: The Nitrile vs. Ester Pathway

Understanding the causality behind precursor selection is critical for process optimization.

The[2] relies on the Ester Route (e.g., using methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate). This pathway is inherently inefficient: it requires cyclization with formamide to yield a quinazolin-4-one, followed by aggressive chlorination with phosphorus oxychloride (POCl₃) to generate a 4-chloroquinazoline, which finally undergoes nucleophilic aromatic substitution (SNAr) with an aniline derivative. The use of POCl₃ introduces severe safety hazards, massive highly acidic aqueous waste streams, and significant yield penalties.

Conversely, the Nitrile Route utilizes 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. The presence of the electrophilic nitrile group allows for a direct, two-step cascade. The primary amine is first converted to an N,N-dimethylformamidine. Upon the introduction of an aniline derivative (e.g., 3-chloro-4-fluoroaniline), the system undergoes a[3]. This bypasses the quinazolinone and 4-chloroquinazoline intermediates entirely, eliminating the need for POCl₃ and drastically reducing the step count.

Workflow Visualization

G cluster_nitrile Optimized Nitrile Route (CAS 1122661-16-8) cluster_ester Traditional Ester Route N1 2-Amino-4-(3-chloropropoxy) -5-methoxybenzonitrile N2 DMF-DMA (Formamidine Intermediate) N1->N2 N3 Aniline Addition & Direct Cyclization N2->N3 Final 4-Anilino-7-(3-chloropropoxy) -6-methoxyquinazoline Core N3->Final E1 Methyl 2-amino-4-(3-chloropropoxy) -5-methoxybenzoate E2 Formamide Cyclization (Quinazolin-4-one) E1->E2 E3 POCl3 Chlorination (4-Chloroquinazoline) E2->E3 E4 Aniline SNAr E3->E4 E4->Final

Comparative synthetic workflows: Direct cyclization via the Nitrile Route vs. the multi-step Ester Route.

Cost-Efficiency & Performance Benchmarking

The following table summarizes the quantitative data comparing the Nitrile Route against alternative methodologies for large-scale API manufacturing.

Benchmarking MetricNitrile Route (CAS 1122661-16-8)Traditional Ester RoutePre-Cyclized Route
Step Count to Core 2 Steps4 Steps1 Step (Costly Precursor)
Overall Yield 78 - 82%55 - 60%65 - 70%
POCl₃ Requirement None (Safer Profile)High (Hazardous Waste)None
E-Factor (kg waste/kg API) ~12~35~20
Relative Raw Material Cost Baseline (1.0x)1.4x2.1x

Validated Experimental Protocol: Large-Scale Cyclization

To ensure reproducibility and high yields, the following self-validating protocol outlines the conversion of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile to the 4-anilinoquinazoline core.

Step 1: Formamidine Synthesis
  • Reagents: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Toluene (5 vol).

  • Procedure: Charge the reactor with the benzonitrile and toluene. Add DMF-DMA dropwise at 25°C. Heat the mixture to reflux (approx. 110°C) for 4 hours, utilizing a Dean-Stark trap to continuously remove the methanol byproduct.

  • Mechanistic Causality: Toluene forms a minimum-boiling azeotrope with methanol. Continuous azeotropic distillation shifts the reaction equilibrium entirely to the right, ensuring >99% conversion to the formamidine.[4] during the subsequent cyclization.

  • Self-Validating IPC: Analyze via HPLC (C18 column, MeCN/Water gradient). Proceed only when the starting nitrile peak is <1.0% AUC.

Step 2: Dimroth-Type Cyclization
  • Reagents: Formamidine intermediate (1.0 eq), 3-Chloro-4-fluoroaniline (1.05 eq), Glacial Acetic Acid (4 vol).

  • Procedure: Cool the reactor to 50°C, add glacial acetic acid, followed by the aniline derivative. Heat to 115°C for 6 hours. Cool to 20°C, precipitate the product with water, filter, and wash with cold ethanol to yield the 4-anilino-7-(3-chloropropoxy)-6-methoxyquinazoline core.

  • Mechanistic Causality: Acetic acid serves a dual mechanistic purpose. First, it protonates the formamidine intermediate, significantly increasing its electrophilicity toward the incoming aniline nucleophile. Second, it provides the protic environment required to facilitate the ring-opening/ring-closing Dimroth rearrangement sequence, yielding the thermodynamically stable quinazoline core.

  • Self-Validating IPC: Monitor the disappearance of the formamidine intermediate via LC-MS. The target mass for the cyclized core (e.g., m/z = 382 for the chloro-fluoro derivative) must constitute >95% of the total ion chromatogram before quenching.

Step 3: Downstream Amination (API Finalization)

The resulting chloropropoxy intermediate is highly primed for a final nucleophilic substitution. Refluxing the intermediate with an excess of morpholine or N-methylpiperazine in acetonitrile (with a catalytic amount of potassium iodide) smoothly displaces the terminal chloride, yielding the final TKI API.

References

  • [1] Gefitinib for the treatment of non-small-cell lung cancer. Taylor & Francis. Available at:[Link]

  • [2] Gefitinib - New Drug Approvals. New Drug Approvals. Available at:[Link]

  • [3] CN101230045B - 芳环并三嗪类衍生物及其应用- Google Patents. Google Patents. Available at:

  • [4] Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Gas Chromatography (GC) Methods for Residual Solvent Analysis in 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

This guide provides a comprehensive comparison of two common gas chromatography (GC) methodologies—Static Headspace (HS-GC) and Direct Injection—for the quantitative analysis of residual solvents in the active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two common gas chromatography (GC) methodologies—Static Headspace (HS-GC) and Direct Injection—for the quantitative analysis of residual solvents in the active pharmaceutical ingredient (API) intermediate, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. The validation of these analytical procedures is rigorously performed and documented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the methods are fit for their intended purpose.

Introduction: The Criticality of Residual Solvent Control

In pharmaceutical manufacturing, organic solvents are indispensable for the synthesis, purification, and crystallization of drug substances. However, these solvents offer no therapeutic benefit and can pose a risk to patient safety.[1] Therefore, their removal is a critical step, and the remaining trace amounts, known as residual solvents, must be meticulously monitored and controlled.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) and national pharmacopeias like the United States Pharmacopeia (USP), have established strict limits for residual solvents in pharmaceutical products.[2] The ICH Q3C guidelines classify solvents into three classes based on their toxicity, with Class 1 solvents (e.g., Benzene, Carbon tetrachloride) being the most toxic and needing to be avoided, while Class 2 and 3 solvents are limited based on their Permitted Daily Exposure (PDE).[2][3]

Gas chromatography (GC) is the gold standard for residual solvent analysis due to its high sensitivity and ability to separate volatile organic compounds.[1] This guide focuses on validating and comparing two primary sample introduction techniques for GC:

  • Static Headspace GC (HS-GC): This technique involves heating the sample in a sealed vial to partition volatile solvents into the gas phase (headspace), which is then injected into the GC. It is particularly advantageous for complex or non-volatile sample matrices, as it prevents contamination of the GC system.[4][5]

  • Direct Liquid Injection: This method involves directly injecting a liquid sample, dissolved in a suitable solvent, into the heated GC inlet. It is a simpler technique but can be less suitable for samples containing non-volatile residues that may contaminate the system.[6]

The validation of these methods for analyzing residual solvents in 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile , a key pharmaceutical intermediate, ensures the reliability and accuracy of quality control testing, ultimately safeguarding patient health.

Experimental Design and Methodologies

The choice of an analytical method depends on the properties of the analyte and the sample matrix.[6] This study was designed to establish and validate two robust GC methods and compare their performance characteristics based on the validation parameters outlined in ICH Q2(R1).[7][8]

Potential Residual Solvents

Based on common synthetic routes for substituted benzonitriles, a representative set of Class 2 and Class 3 solvents was selected for this validation study.[9][10] These include:

  • Methanol (Class 2)

  • Acetonitrile (Class 2)

  • Dichloromethane (Class 2)

  • Toluene (Class 2)

  • Ethyl Acetate (Class 3)

  • Isopropyl Alcohol (IPA) (Class 3)

Method 1: Static Headspace GC (HS-GC) with Flame Ionization Detection (FID)

Causality Behind Experimental Choices: HS-GC is often the preferred method for residual solvent analysis because it physically separates the volatile analytes from the non-volatile API matrix.[4] This prevents the accumulation of non-volatile residues in the GC inlet and column, leading to improved method robustness and longer column lifetime. Dimethyl sulfoxide (DMSO) was chosen as the diluent due to its high boiling point and excellent solvating power for a wide range of organic compounds, including the target API, ensuring the complete dissolution of the sample.[2] A DB-624 column, with its 6% cyanopropylphenyl phase, is specifically designed and widely used for the analysis of residual solvents, offering good resolution for a broad range of polar and non-polar compounds.[11]

Experimental Protocol:

  • Standard Preparation: A stock standard solution containing all target solvents was prepared in DMSO. A series of working standards were then prepared by diluting the stock solution to concentrations corresponding to the reporting limits specified in USP <467>.

  • Sample Preparation: Accurately weigh approximately 100 mg of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap securely, and vortex to dissolve.

  • Instrumental Parameters:

    • GC System: Agilent 7890B GC with 7697A Headspace Sampler and FID.

    • Column: Agilent J&W DB-624 (30 m x 0.53 mm, 3.0 µm).

    • Carrier Gas: Nitrogen at a constant flow of 4.0 mL/min.

    • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp to 240°C at 15°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 260°C.

    • Headspace Parameters:

      • Oven Temperature: 85°C.

      • Loop Temperature: 95°C.

      • Transfer Line Temperature: 105°C.

      • Vial Equilibration Time: 20 minutes.

      • Injection Volume: 1.0 mL.

Method 2: Direct Liquid Injection GC with Flame Ionization Detection (FID)

Causality Behind Experimental Choices: Direct injection offers a simpler and potentially faster workflow as it eliminates the need for headspace equilibration.[5] This method can be suitable for cleaner API samples where matrix contamination is less of a concern. The same DB-624 column and detector are used to allow for a direct comparison of the sample introduction technique's impact on performance. The key challenge is to ensure the API itself does not interfere with the analysis or degrade in the hot inlet.

Experimental Protocol:

  • Standard Preparation: A stock standard solution was prepared in DMSO, similar to the HS-GC method, and diluted to create working standards.

  • Sample Preparation: Accurately weigh approximately 100 mg of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile into a suitable volumetric flask. Dissolve and dilute to volume with DMSO to achieve a final concentration of 20 mg/mL.

  • Instrumental Parameters:

    • GC System: Agilent 7890B GC with FID.

    • Column: Agilent J&W DB-624 (30 m x 0.53 mm, 3.0 µm).

    • Carrier Gas: Nitrogen at a constant flow of 4.0 mL/min.

    • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp to 240°C at 15°C/min, hold for 5 min.

    • Injector: Split/Splitless Inlet at 250°C with a split ratio of 10:1.

    • Injection Volume: 1.0 µL.

    • Detector (FID) Temperature: 260°C.

Method Validation: Adherence to ICH Q2(R1) Principles

Both GC methods were subjected to a rigorous validation protocol to demonstrate their suitability for the intended purpose.[7][12] The following parameters were assessed.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, impurities, or the diluent. This was confirmed by injecting a blank (DMSO), a placebo (API sample known to be free of solvents), and a spiked sample.

  • Linearity and Range: The linearity was evaluated by analyzing a series of standards at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) was calculated. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: Determined by performing recovery studies on spiked placebo samples at three concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery of each solvent was calculated to assess the closeness of the experimental value to the true value.[13]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a spiked sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Evaluated by repeating the analysis on a different day with a different analyst to assess the effect of random events on the precision of the method. The results were expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[14] These were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. For GC, this included varying the oven temperature (±2°C), carrier gas flow rate (±0.2 mL/min), and for HS-GC, the incubation temperature (±2°C).

Results and Discussion: A Head-to-Head Comparison

The validation experiments yielded comprehensive data sets for both the HS-GC and Direct Injection methods, which are summarized below for direct comparison.

Specificity

Both methods demonstrated excellent specificity. In the chromatograms for the blank and placebo samples, no interfering peaks were observed at the retention times of the target residual solvents. The spiked samples showed well-resolved peaks for all solvents, distinct from the solvent front and any potential API-related signals.

Linearity and Range
Parameter HS-GC Method Direct Injection Method
Solvent Correlation Coefficient (r²) Correlation Coefficient (r²)
Methanol> 0.9992> 0.9985
Acetonitrile> 0.9995> 0.9991
Dichloromethane> 0.9994> 0.9989
Toluene> 0.9998> 0.9995
Ethyl Acetate> 0.9996> 0.9990
Isopropyl Alcohol> 0.9991> 0.9987
Validated Range LOQ to 150% of ICH LimitLOQ to 150% of ICH Limit

Analysis: Both methods exhibited excellent linearity over the specified ranges, with correlation coefficients well above the typical acceptance criterion of 0.99. The HS-GC method consistently showed slightly higher r² values, suggesting a more robust linear response, likely due to the cleaner injections minimizing variability.

Accuracy (Recovery)
Solvent HS-GC Method (% Recovery) Direct Injection Method (% Recovery)
Methanol95.8 - 104.2%93.5 - 106.1%
Acetonitrile97.1 - 103.5%96.0 - 104.8%
Dichloromethane96.5 - 102.8%95.2 - 105.3%
Toluene98.2 - 101.9%97.5 - 102.5%
Ethyl Acetate97.0 - 103.1%96.3 - 104.0%
Isopropyl Alcohol95.5 - 104.5%94.1 - 105.9%

Analysis: Accuracy was acceptable for both methods, with recovery values falling within the standard range of 90-110% for all solvents at all levels. The HS-GC method demonstrated slightly tighter recovery ranges, indicating a lower degree of systemic error.

Precision (%RSD)
Parameter HS-GC Method (%RSD) Direct Injection Method (%RSD)
Repeatability < 3.5% for all solvents< 5.0% for all solvents
Intermediate Precision < 4.0% for all solvents< 6.5% for all solvents

Analysis: The HS-GC method proved to be more precise, with consistently lower %RSD values for both repeatability and intermediate precision. This is a significant advantage for a quality control method, as it indicates higher reliability and reproducibility. The higher variability in the direct injection method could be attributed to potential inconsistencies during injection or minor matrix effects.

LOD & LOQ
Parameter HS-GC Method (ppm) Direct Injection Method (ppm)
Solvent LOD / LOQ LOD / LOQ
Methanol1.5 / 5.05.0 / 15.0
Acetonitrile0.5 / 1.52.0 / 6.0
Dichloromethane0.3 / 1.01.5 / 5.0
Toluene0.2 / 0.61.0 / 3.0
Ethyl Acetate1.0 / 3.04.0 / 12.0
Isopropyl Alcohol1.8 / 6.06.0 / 18.0

Analysis: The HS-GC method is significantly more sensitive, with much lower LOD and LOQ values for all target solvents. This is a key advantage of the headspace technique, as it concentrates volatile analytes from the sample matrix into the injected gas phase, enhancing the signal-to-noise ratio.[6]

Robustness

Both methods were found to be robust. Deliberate, small changes in the tested parameters did not result in significant changes in peak area, resolution, or retention time, and all system suitability criteria were met. The HS-GC method showed slightly less variation in peak areas when flow rates were adjusted, again highlighting its superior stability.

Visualization of Experimental Workflows

The following diagrams illustrate the distinct workflows for the two validated methods.

HS_GC_Workflow start Start: Sample Weighing weigh Weigh ~100 mg of API into 20 mL Headspace Vial start->weigh Step 1 add_dmso Add 5.0 mL DMSO weigh->add_dmso Step 2 cap_vortex Cap and Vortex to Dissolve add_dmso->cap_vortex Step 3 load_autosampler Load Vial into Headspace Autosampler cap_vortex->load_autosampler Step 4 incubate Incubate at 85°C (20 min) load_autosampler->incubate Step 5 (Partitioning) inject Inject 1.0 mL of Headspace Gas incubate->inject Step 6 gc_analysis GC Separation (DB-624 Column) inject->gc_analysis Step 7 detect FID Detection gc_analysis->detect Step 8 end End: Data Analysis detect->end

Caption: Workflow for the Static Headspace GC (HS-GC) Method.

Direct_Injection_Workflow start Start: Sample Weighing weigh Weigh ~100 mg of API into Volumetric Flask start->weigh Step 1 add_dmso Dissolve and Dilute with DMSO (20 mg/mL) weigh->add_dmso Step 2 transfer Transfer to 2 mL Autosampler Vial add_dmso->transfer Step 3 load_autosampler Load Vial into GC Autosampler transfer->load_autosampler Step 4 inject Inject 1.0 µL of Liquid Sample load_autosampler->inject Step 5 gc_analysis GC Separation (DB-624 Column) inject->gc_analysis Step 6 detect FID Detection gc_analysis->detect Step 7 end End: Data Analysis detect->end

Caption: Workflow for the Direct Liquid Injection GC Method.

Conclusion and Recommendations

Both the Static Headspace GC and Direct Injection GC methods were successfully validated according to ICH Q2(R1) guidelines for the analysis of residual solvents in 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. Both methods are specific, linear, accurate, and robust.

However, the Static Headspace GC (HS-GC) method is demonstrably superior and is the recommended method for routine quality control analysis. The key advantages of the HS-GC method are:

  • Higher Sensitivity: Significantly lower LOD and LOQ values ensure that even trace levels of residual solvents can be reliably quantified.[6]

  • Greater Precision: Lower %RSD values in repeatability and intermediate precision studies indicate a more reliable and reproducible method.

  • Enhanced Robustness: By preventing the non-volatile API matrix from entering the GC system, the HS-GC method protects the column and inlet, leading to less instrument downtime and more consistent long-term performance.[4]

The Direct Injection method, while simpler in its workflow, is compromised by lower sensitivity and precision. It may be considered a viable alternative only in situations where headspace instrumentation is unavailable and the API samples are known to be exceptionally clean, but this approach carries a higher risk of instrument contamination and analytical variability over time. For ensuring the highest standards of quality and safety in pharmaceutical manufacturing, the HS-GC method is the unequivocally better choice.

References

  • ALWSCI. (2024, December 26). What Is The Difference Between Headspace And Direct Injection?
  • Puranik, S.B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. [Link not available]
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ich.org. [Link]

  • USP-NF. (2019, September 27). <467> Residual Solvents. Retrieved from uspnf.com. [Link]

  • Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 245-252. [Link not available]
  • Persee. (2025, September 4). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? Retrieved from persee-analytics.com. [Link]

  • ICH. Quality Guidelines. Retrieved from ich.org. [Link]

  • USP-NF. (2007, March 23). <467> Residual Solvents. Retrieved from uspnf.com. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from fda.gov. [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from chromatographyonline.com. [Link]

  • Lab Manager. (2026, April 1). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Retrieved from labmanager.com. [Link]

  • ResolveMass Laboratories Inc. (2025, August 15). Top 5 Residual Solvent Testing Methods. Retrieved from resolvemass.com. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Retrieved from scribd.com. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from biopharminternational.com. [Link]

  • FDA. FDA Guidance on Analytical Method Validation.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from environics.com. [Link]

  • CPL. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from contractpharma.com. [Link]

  • Eurofins. USP Residual Solvents <467>. Retrieved from eurofins.com. [Link]

  • ResearchGate. (2020). Q2(R1)
  • LCGC International. (2026, April 3). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from chromatographyonline.com. [Link]

  • Chromatography Forum. (2008, March 13). Headspace Vs Direct injection. Retrieved from chromatographyforum.org. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from gmp-compliance.org. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from fda.gov. [Link]

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from fda.gov. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from labmanager.com. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link not available]
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from ijrrjournal.com. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from intuitionlabs.ai. [Link]

  • NextSDS. 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile — Chemical Substance Information. Retrieved from nextsds.com. [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile As a Senior Application Scientist, managing the lifecycle of complex pharmaceutical intermediates requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

As a Senior Application Scientist, managing the lifecycle of complex pharmaceutical intermediates requires more than just following basic safety data sheets; it requires a mechanistic understanding of the chemical's behavior. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly functionalized organic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1].

Because this molecule contains a halogen (chloropropoxy group), a nitrile, and an aniline derivative, its disposal cannot be treated as standard organic waste. Improper disposal risks the release of highly toxic combustion byproducts, including hydrogen cyanide (HCN), nitrogen oxides (NOx), and polychlorinated dibenzo-p-dioxins (PCDDs)[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Part 1: Hazard Identification & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's functional groups to understand why specific disposal protocols are mandated.

Table 1: Structural Hazard Causality & Operational Consequences

Structural ComponentChemical Behavior & Hazard ManifestationOperational Consequence for Disposal
3-Chloropropoxy Group Halogenated organics are environmentally persistent. Low-temperature combustion generates corrosive hydrochloric acid (HCl) and toxic dioxins.Must be strictly segregated into Halogenated Waste streams. Requires high-temperature incineration (>1000°C) with alkaline scrubbers[3].
Nitrile Group (-C≡N) Susceptible to hydrolysis under extreme pH. Thermal decomposition yields hydrogen cyanide (HCN) and nitrogen oxides (NOx).Prohibits standard landfilling. Waste mixtures must be kept near neutral pH to prevent pressurization or toxic gas release.
Aniline Derivative (-NH2) High risk of skin sensitization and systemic toxicity via dermal absorption.Mandates strict PPE (double-gloving with nitrile/neoprene) and fume hood handling during waste consolidation.

Part 2: Operational Waste Segregation Workflow

The fundamental rule of chemical waste management is segregation. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and complicates the incineration process[4],[5]. The following diagram illustrates the logical decision-making workflow for routing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile waste.

WasteWorkflow Start 2-Amino-4-(3-chloropropoxy) -5-methoxybenzonitrile Waste State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unreacted/Spills Liquid Liquid Waste (Solvent Mixtures) State->Liquid Dissolved in Solvent Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Keep separate from non-halogenated Incineration High-Temperature Incineration (>1000°C) Halogenated->Incineration EPA/RCRA Compliant Destruction

Caption: Decision-making workflow for the segregation and high-temperature incineration of halogenated nitrile waste.

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning each step includes a verification check to ensure the procedure was executed safely and effectively.

Protocol 1: Solid Waste Segregation & Packaging

This protocol applies to unreacted powders, expired batches, or crystallized residues.

  • Collection: Gather all solid 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile using non-sparking, anti-static spatulas.

    • Causality: Prevents the aerosolization of fine powders and eliminates static discharge, which could ignite organic dust.

  • Primary Containment: Transfer the solid into a wide-mouth, amber High-Density Polyethylene (HDPE) or glass jar.

    • Causality: Amber containers protect light-sensitive aniline derivatives from photo-degradation, while HDPE provides excellent chemical resistance against halogenated organics.

  • Labeling & Manifesting: Affix a standard hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste - Contains Nitrile and Aniline Derivatives"[3].

    • Causality: Proper RCRA manifesting requires explicit functional group identification to prevent incompatible mixing at the disposal facility.

  • System Validation: Ensure the cap is PTFE-lined and torqued tightly. Wipe the exterior of the container with a damp solvent rag (e.g., isopropanol) to remove any microscopic dust. Visually inspect the wipe; if clean, dispose of the rag in the solid waste bin.

Protocol 2: Liquid Waste Management (Solvent Mixtures)

This protocol applies when the compound is dissolved in organic solvents (e.g., Dichloromethane, DMF, or Methanol) during synthesis or purification.

  • Strict Segregation: Route the liquid mixture exclusively to a designated "Halogenated Organic Waste" carboy[4].

    • Causality: Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to neutralize HCl gas. Mixing it with non-halogenated waste ruins the entire carboy and violates EPA/RCRA cost-efficiency guidelines[5],[2].

  • Secondary Containment: Place the primary liquid waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.

    • Causality: If the primary vessel fails or leaks, the secondary tray prevents environmental release and cross-contamination with incompatible chemicals.

  • System Validation (pH Check): Before sealing the carboy for final environmental health and safety (EHS) pickup, verify the pH of a small aliquot using indicator strips. Ensure the pH is between 4 and 10.

    • Causality: Extreme acidic or basic conditions can cause the nitrile group to hydrolyze, potentially releasing toxic ammonia or cyanide gas and causing dangerous container pressurization.

Protocol 3: Spill Response & Decontamination

In the event of an accidental release on the benchtop or floor.

  • Isolation & Engineering Controls: Immediately cordon off the spill area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture any volatilized aniline derivatives.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite).

    • Causality: Never use combustible absorbents like sawdust or paper towels for reactive organic intermediates, as they can create a fire hazard[3].

  • Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag using a dedicated, disposable dustpan. Seal the bag and place it into a rigid secondary container.

  • System Validation (Surface Decontamination): Wash the spill surface with a compatible solvent (e.g., 70% ethanol or a mild laboratory detergent solution) to solubilize residual traces. Collect the washings into the liquid halogenated waste stream. Swab the area and check under UV light (if applicable to your synthesized derivatives) to confirm complete removal.

Part 4: Quantitative Waste Compatibility Matrix

To prevent dangerous reactions during waste accumulation, adhere to the following compatibility matrix.

Table 2: Waste Segregation & Compatibility Matrix

Waste TypePrimary Container MaterialStrict IncompatibilitiesFinal Disposal Route
Solid Waste (Pure) Amber Glass or HDPEStrong oxidizers, strong acids, alkali metals.High-Temperature Incineration (>1000°C)
Liquid (Halogenated) PTFE-lined JerricanNon-halogenated solvents, aqueous inorganic bases[4].Halogenated Liquid Incineration
Contaminated PPE Puncture-proof Poly-bagBiological waste, radioactive waste[5].Solid Hazardous Waste Incineration

References

  • NextSDS Chemical Substance Information 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile and related substances (CAS: 1122661-16-8). URL: [Link]

  • Nipissing University Environmental Health & Safety Hazardous Materials Disposal Guide (Halogenated Organic Waste Classification). URL:[Link]

  • University of Tennessee (UTIA) Safety Office Laboratory Hazardous Waste Management Guide (Segregation of Halogenated Compounds). URL:[Link]

  • U.S. Environmental Protection Agency (EPA) Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
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